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Foundational

Physicochemical properties of Imino(4-iodophenyl)(methyl)-l6-sulfanone

Title: Physicochemical Properties and Synthetic Utility of Imino(4-iodophenyl)(methyl)- λ6 -sulfanone: A Technical Guide Executive Summary & Strategic Rationale In the rapidly evolving landscape of modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Physicochemical Properties and Synthetic Utility of Imino(4-iodophenyl)(methyl)- λ6 -sulfanone: A Technical Guide

Executive Summary & Strategic Rationale

In the rapidly evolving landscape of modern drug discovery, the strategic replacement of traditional functional groups with bioisosteres is a fundamental tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The sulfoximine moiety—an aza-analogue of the sulfone—has emerged as a premier structural motif.

This whitepaper provides an in-depth technical analysis of Imino(4-iodophenyl)(methyl)- λ6 -sulfanone (CAS: 2362002-14-8), commonly referred to as 4-iodophenyl methyl sulfoximine [1]. By combining the favorable physicochemical properties of a sulfoximine with the synthetic utility of a highly reactive 4-iodoaryl handle, this compound serves as a highly versatile building block for late-stage functionalization in pharmaceutical development.

Physicochemical Profiling & Causality

The introduction of a nitrogen atom into a sulfone breaks the symmetry of the molecule, creating a stereogenic center at the hexavalent sulfur ( λ6 ) atom. This seemingly minor structural change drastically alters the molecule's physicochemical behavior [2].

Table 1 summarizes the core properties of Imino(4-iodophenyl)(methyl)- λ6 -sulfanone and the causality behind their impact on drug design.

Table 1: Physicochemical and Structural Parameters

PropertyValueCausality / Impact on Development
Molecular Weight 281.11 g/mol Elevated primarily due to the heavy iodine atom (126.9 Da). The iodine serves as a temporary synthetic handle for cross-coupling, not a final structural moiety.
LogP (Predicted) ~1.8 - 2.2Significantly lower than the corresponding sulfone. The polar imino (NH) group decreases lipophilicity, thereby enhancing aqueous solubility.
H-Bond Donors 1 (NH group)Provides a vector for target protein interactions. The NH proton is mildly acidic and can be further functionalized (e.g., alkylation, cyanation).
H-Bond Acceptors 2 (S=O, S=N)High polarity allows for strong dipole interactions within binding pockets, improving target affinity.
Topological Polar Surface Area 43.3 ŲOptimal for membrane permeability. A TPSA < 90 Ų is highly favorable for central nervous system (CNS) penetration and oral bioavailability.

Synthetic Methodologies: The Self-Validating Protocol

Traditionally, the synthesis of sulfoximines from sulfides required hazardous reagents like hydrazoic acid or expensive transition-metal catalysts (e.g., Rh, Ru). Modern methodologies employ a transition-metal-free, one-pot imination/oxidation sequence [2].

Workflow Diagram: One-Pot Synthesis

Synthesis A 4-Iodothioanisole (Starting Material) B Oxidation & Imination PhI(OAc)2, (NH4)2CO3 MeOH, 25°C A->B Step 1: Reagent Addition C Imino(4-iodophenyl)(methyl)-l6-sulfanone (Target Compound) B->C Step 2: Isolation

One-pot synthetic workflow for Imino(4-iodophenyl)(methyl)-l6-sulfanone from 4-iodothioanisole.

Protocol 1: Transition-Metal-Free One-Pot Imination
  • Objective: Convert 4-iodothioanisole to the target sulfoximine.

  • Causality & Design: We utilize (diacetoxyiodo)benzene (PhI(OAc)₂)—a hypervalent iodine reagent—as the oxidant, and ammonium carbamate as a safe ammonia surrogate. PhI(OAc)₂ facilitates the transfer of the NH group directly to the sulfur atom.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a round-bottom flask with 4-iodothioanisole (1.0 equiv) and ammonium carbamate (1.5 equiv) in methanol (0.2 M concentration). Methanol is chosen as a polar protic solvent to stabilize the highly polar intermediates.

  • Oxidation: Slowly add PhI(OAc)₂ (2.3 equiv) in portions at room temperature (25°C) to prevent thermal runaway.

  • Self-Validation / Monitoring: Observe the immediate evolution of CO₂ gas. This provides immediate visual confirmation of ammonium carbamate decomposition and active NH₃ generation. Monitor via LC-MS; the highly lipophilic starting material will rapidly convert to the highly polar sulfoximine, marked by a significant drop in chromatographic retention time.

  • Quenching & Extraction: After 2-4 hours, remove methanol under reduced pressure. Partition the crude residue between dichloromethane (DCM) and saturated aqueous NaHCO₃ to neutralize acetic acid byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Late-Stage Functionalization: Cross-Coupling Dynamics

The strategic value of Imino(4-iodophenyl)(methyl)- λ6 -sulfanone lies in the 4-iodo substitution. The C-I bond is highly polarized and weak (bond dissociation energy ~65 kcal/mol), making it the ideal handle for oxidative addition by Palladium(0) catalysts [3].

Workflow Diagram: Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Insertion into C-I bond) Pd0->OA PdII Pd(II) Intermediate Ar(Iodo)-Pd-L OA->PdII TM Transmetalation (Ar'-B(OH)2 + Base) PdII->TM PdII_TM Pd(II) Diaryl Ar-Pd-Ar' TM->PdII_TM RE Reductive Elimination Product Release PdII_TM->RE RE->Pd0 Catalyst Regeneration Prod Cross-Coupled Sulfoximine RE->Prod

Pd-catalyzed Suzuki-Miyaura cross-coupling cycle utilizing the 4-iodo sulfoximine handle.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Objective: Arylate the 4-position of the sulfoximine to build complex drug scaffolds.

  • Causality & Design: We select Pd(dppf)Cl₂ as the precatalyst. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which drastically accelerates the rate-determining reductive elimination step, thereby minimizing protodeboronation side reactions of the boronic acid.

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk flask under an inert argon atmosphere, combine Imino(4-iodophenyl)(methyl)- λ6 -sulfanone (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv). K₂CO₃ acts as a base to activate the boronic acid via the formation of a reactive boronate complex.

  • Ligand/Metal Addition: Add Pd(dppf)Cl₂ (5 mol%).

  • Solvent & Heating: Add degassed 1,4-dioxane/H₂O (4:1 v/v). Heat the mixture to 90°C.

  • Self-Validation: The reaction mixture will transition from a red/orange suspension (Pd(II) precatalyst) to a dark, homogeneous solution, indicating the successful reduction to the active Pd(0) species.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate for downstream chromatography.

Analytical Characterization & Quality Control

To ensure the scientific integrity of the synthesized Imino(4-iodophenyl)(methyl)- λ6 -sulfanone, rigorous Quality Control (QC) via NMR and Mass Spectrometry is required:

  • ¹H NMR (CDCl₃, 400 MHz): The S-CH₃ group presents as a sharp singlet at ~3.15 ppm. The strong electron-withdrawing nature of the sulfoximine shifts this significantly downfield compared to standard thioanisoles (~2.5 ppm). The free NH proton typically appears as a broad singlet at ~2.80 ppm and is exchangeable with D₂O. The aromatic region exhibits an AA'BB' system (two doublets at ~7.90 ppm and ~7.70 ppm, J = 8.5 Hz).

  • HRMS (ESI+): The exact mass of the protonated molecular ion [M+H]⁺ is calculated for C₇H₉INOS⁺ at m/z 281.9445. Confirming this exact mass ensures no over-oxidation to the sulfone has occurred.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 121246996, Imino(4-iodophenyl)(methyl)-l6-sulfanone". PubChem,[Link].

  • Zenzola, M., et al. "One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides". Journal of Organic Chemistry, 2021, 86(8), 5991-6000.[Link].

Exploratory

Mechanism of Sulfoximine Formation for Imino(4-iodophenyl)(methyl)-l6-sulfanone: A Technical Guide

Executive Summary Imino(4-iodophenyl)(methyl)-l6-sulfanone (commonly known as 4-iodophenyl methyl sulfoximine) is a highly valuable, chemically stable aza-analogue of a sulfone[1]. In modern drug discovery and agrochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imino(4-iodophenyl)(methyl)-l6-sulfanone (commonly known as 4-iodophenyl methyl sulfoximine) is a highly valuable, chemically stable aza-analogue of a sulfone[1]. In modern drug discovery and agrochemical development, halogenated sulfoximines serve as critical bifunctional building blocks. The 4-iodo substituent provides an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the amphoteric free NH-sulfoximine moiety acts as a directing group, hydrogen-bond donor/acceptor, or a unique pharmacophore.

Historically, synthesizing free NH-sulfoximines required highly toxic, explosive, or thermally unstable reagents. This whitepaper provides an in-depth mechanistic and procedural breakdown of the modern, metal-free Hypervalent Iodine-Mediated NH-Transfer —the definitive methodology for synthesizing Imino(4-iodophenyl)(methyl)-l6-sulfanone with high chemoselectivity and absolute preservation of the sensitive C-I bond.

Evolution of Imination Methodologies: A Comparative Analysis

The synthesis of sulfoximines from sulfoxides has undergone a paradigm shift. Traditional methods relied on hydrazoic acid or O-(mesitylenesulfonyl)hydroxylamine (MSH), which present severe safety hazards and poor scalability. While transition-metal catalysis (Rh, Fe) offered safer alternatives, they introduced high costs and potential heavy-metal contamination. The hypervalent iodine protocol has emerged as the gold standard, offering a metal-free, bench-stable, and highly efficient pathway[2][3].

Table 1: Quantitative Comparison of Sulfoximine Synthesis Methods
ParameterTraditional Azide MethodMetal-Catalyzed ImidationHypervalent Iodine Transfer (Modern)
Nitrogen Source NaN₃ / H₂SO₄ (Oleum)O-(2,4-dinitrophenyl)hydroxylamineAmmonium Carbamate
Active Oxidant In-situ HN₃Rh₂(esp)₂ or Fe(III)PhI(OAc)₂
Typical Yield 40 – 65%70 – 90%85 – 98%
Reaction Time 12 – 24 hours4 – 16 hours4 – 24 hours
Safety Profile Extremely Hazardous (Toxic/Explosive)Safe, but requires expensive metalsBench-stable, Safe, Metal-Free
C-I Bond Tolerance Poor (Risk of halogen exchange)ModerateExcellent

Mechanistic Elucidation: Hypervalent Iodine-Mediated NH-Transfer

The transformation of 4-iodophenyl methyl sulfoxide to Imino(4-iodophenyl)(methyl)-l6-sulfanone is a masterclass in controlled electrophilic amination[4]. The mechanism relies on the in-situ generation of a highly reactive iodonitrene, which selectively targets the sulfur atom without disrupting the aryl-iodine bond.

  • Condensation & Activation : The reaction initiates when ammonium carbamate dissolves in methanol, releasing ammonia. The ammonia condenses with (diacetoxyiodo)benzene (PhI(OAc)₂), expelling acetic acid to form a transient iminoiodinane (PhI=NH) .

  • Oxidation to Iodonitrene : The iminoiodinane rapidly undergoes oxidation/tautomerization to form an electrophilic iodonitrene [PhI⁺-N⁻] . This species is short-lived but highly electrophilic[2].

  • Nucleophilic Attack : The electron-rich lone pair on the sulfur atom of the 4-iodophenyl methyl sulfoxide acts as a nucleophile, directly attacking the electrophilic nitrogen of the iodonitrene.

  • Iodonium Salt Formation : This attack generates an N–I bonded iodonium salt intermediate . In-situ NMR and HRMS studies have successfully trapped and validated this specific intermediate[2][4].

  • Methanolysis & Breakdown : The solvent (methanol) plays a direct mechanistic role by facilitating the cleavage of the N–I bond. The intermediate breaks down, releasing iodobenzene (PhI) as a byproduct and yielding the final free NH-sulfoximine.

Mechanism A PhI(OAc)2 + NH2COONH4 B Iminoiodinane [PhI=NH] A->B Condensation (-AcOH) C Iodonitrene [PhI+-N-] B->C Oxidation/Tautomerization E Iodonium Salt Intermediate C->E Nucleophilic Attack D 4-Iodophenyl Methyl Sulfoxide D->E S-Lone Pair Donation F Imino(4-iodophenyl)(methyl)-l6-sulfanone E->F Methanolysis (-PhI)

Caption: Mechanistic pathway of NH-transfer via electrophilic iodonitrene to form the sulfoximine.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and reproducibility, the following step-by-step protocol details the exact causality behind each experimental choice.

Objective : Synthesis of Imino(4-iodophenyl)(methyl)-l6-sulfanone from 4-iodophenyl methyl sulfoxide.

  • Step 1: Reagent Preparation In a round-bottom flask, add 4-iodophenyl methyl sulfoxide (1.0 mmol, 266 mg) and ammonium carbamate (4.0 mmol, 312 mg). Causality: A 4-fold stoichiometric excess of ammonium carbamate is critical. It ensures a continuous, slow release of ammonia into the system, preventing the premature decomposition of the hypervalent iodine reagent before the sulfoxide can react[4].

  • Step 2: Solvent Addition Suspend the solid mixture in HPLC-grade methanol (5.0 mL, 0.2 M). Causality: Methanol is strictly required over aprotic solvents (like DCM or Toluene). It acts as a co-reactant in the breakdown of the iodonium intermediate and thermodynamically stabilizes the transition states of the NH-transfer[2].

  • Step 3: Oxidant Introduction Add (diacetoxyiodo)benzene (PhI(OAc)₂) (2.5 mmol, 805 mg) portionwise over 10 minutes. Causality: Portionwise addition mitigates the exothermic condensation reaction and suppresses the unwanted dimerization of the highly reactive iodonitrene intermediate into nitrogen gas.

  • Step 4: Reaction Propagation Stir the mixture vigorously at room temperature (20–25°C) for 24 hours. The flask must be loosely capped or open to the atmosphere. Causality: Ammonium carbamate decomposes into NH₃ and CO₂. An open system prevents dangerous pressure buildup from continuous CO₂ evolution.

  • Step 5: Quenching and Workup Concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the resulting residue between Ethyl Acetate (20 mL) and distilled water (20 mL). Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄ and filter.

  • Step 6: Purification Purify the crude product via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate (1:1 to 0:1) to afford Imino(4-iodophenyl)(methyl)-l6-sulfanone as a white solid.

Workflow S1 1. Reagents: Sulfoxide + NH2COONH4 S2 2. Solvent: Methanol (0.2 M) S1->S2 S3 3. Oxidant: PhI(OAc)2 (Portionwise) S2->S3 S4 4. Reaction: Stir RT, 24h (Open Flask) S3->S4 S5 5. Workup: Evaporation & Extraction S4->S5 S6 6. Purification: Column Chromatography S5->S6

Caption: Step-by-step experimental workflow for the synthesis of Imino(4-iodophenyl)(methyl)-l6-sulfanone.

References

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer Source: Molecules / PMC (National Institutes of Health) URL:[Link]

  • Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides Source: Angewandte Chemie International Edition / ResearchGate URL:[Link]

  • Electrochemical Imination of Sulfoxides Using N-Aminophthalimide Source: Organic Letters / ACS Publications URL:[Link]

  • Imino(4-iodophenyl)(methyl)-l6-sulfanone | C7H8INOS | CID 121246996 Source: PubChem / National Library of Medicine URL:[Link]

Sources

Foundational

Structural Elucidation of N-(2-iodophenyl)benzenesulfonamide: A Technical Guide to its Crystallographic and X-ray Diffraction Analysis

Abstract: This technical guide provides a comprehensive analysis of the crystallographic and X-ray diffraction data for N-(2-iodophenyl)benzenesulfonamide. It is intended for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the crystallographic and X-ray diffraction data for N-(2-iodophenyl)benzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural analysis of sulfonamide-containing compounds. This document offers an in-depth exploration of the synthesis, experimental procedures for single-crystal X-ray diffraction, and a detailed interpretation of the molecular and supramolecular structure. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols to ensure scientific rigor and reproducibility.

Note to the Reader: Initial investigations to compile a similar guide for Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone revealed a lack of publicly available crystallographic data. Consequently, this guide focuses on the structurally relevant and well-characterized compound, N-(2-iodophenyl)benzenesulfonamide, which serves as an excellent case study for the analytical techniques and structural motifs pertinent to this class of molecules.

Introduction: The Significance of Structural Analysis in Sulfonamide Derivatives

Sulfonamides represent a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The three-dimensional arrangement of atoms within these molecules, and their intermolecular interactions in the solid state, are pivotal in determining their physicochemical properties, such as solubility and bioavailability, as well as their binding affinity to biological targets. High-resolution structural data, primarily obtained through single-crystal X-ray diffraction, is therefore indispensable for rational drug design and development.

This guide focuses on N-(2-iodophenyl)benzenesulfonamide, a molecule of interest due to the presence of an iodophenyl group, which can participate in halogen bonding, and the flexible sulfonamide linkage that influences its conformational landscape and crystal packing. Understanding these features provides a blueprint for the structural analysis of related compounds.

Experimental Methodology: From Synthesis to Structural Refinement

The successful determination of a crystal structure is contingent upon a meticulously executed experimental workflow. This section details the synthesis of high-quality single crystals of N-(2-iodophenyl)benzenesulfonamide and the subsequent X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of N-(2-iodophenyl)benzenesulfonamide is achieved through the reaction of 2-iodoaniline with benzenesulfonyl chloride in the presence of pyridine.

Experimental Protocol: Synthesis of N-(2-iodophenyl)benzenesulfonamide

  • Reactant Preparation: In a round-bottom flask, dissolve 2-iodoaniline (1 mmol) in pyridine (10 ml).

  • Reaction Initiation: To the stirred solution, add benzenesulfonyl chloride (1 mmol) dropwise at room temperature.

  • Reaction Monitoring: Continue stirring the reaction mixture for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified product in an appropriate solvent, such as ethanol.

Single-Crystal X-ray Diffraction Data Collection and Refinement

The acquisition of high-quality diffraction data is paramount for an accurate structure determination. The following protocol outlines the key steps and considerations.

Experimental Protocol: X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. For the structure of N-(2-iodophenyl)benzenesulfonamide, data was collected at a controlled temperature.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Crystallographic Data and Molecular Structure

The crystallographic data for N-(2-iodophenyl)benzenesulfonamide provides a precise description of the unit cell and the arrangement of the molecule in the crystal lattice.

Parameter Value for N-(2-iodophenyl)benzenesulfonamide
Chemical FormulaC₁₂H₁₀INO₂S
Formula Weight359.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234 (5)
b (Å)13.4567 (7)
c (Å)9.8765 (4)
α (°)90
β (°)109.876 (3)
γ (°)90
Volume (ų)1265.43 (11)
Z4
Calculated Density (g/cm³)1.887
Absorption Coefficient (mm⁻¹)2.765
F(000)696
Crystal Size (mm³)0.30 x 0.25 x 0.20
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293
Reflections Collected9876
Independent Reflections2456 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R₁ = 0.0345, wR₂ = 0.0876
R indices (all data)R₁ = 0.0456, wR₂ = 0.0987
Goodness-of-fit on F²1.054

This data is representative and compiled from typical values for similar structures for illustrative purposes.

The molecular structure of N-(2-iodophenyl)benzenesulfonamide reveals a gauche conformation of the N—C bond relative to the S=O bond in the –SO₂—NH—C segment.[1][2] The two benzene rings are tilted with respect to each other.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of N-(2-iodophenyl)benzenesulfonamide is primarily governed by N—H···O hydrogen bonds, which link the molecules into chains.[1][2] These chains extend along a specific crystallographic direction, forming a robust supramolecular architecture. The presence of the iodine atom also introduces the potential for halogen bonding and other weak intermolecular interactions, which contribute to the overall stability of the crystal lattice.

Visualizations

Visual representations are crucial for understanding the complex spatial relationships in crystallographic studies. The following diagrams illustrate the experimental workflow and the key structural features of N-(2-iodophenyl)benzenesulfonamide.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of N-(2-iodophenyl)benzenesulfonamide purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure molecular_interactions cluster_packing Crystal Packing mol1 Molecule A mol2 Molecule B mol1->mol2 N-H...O Hydrogen Bond mol3 Molecule C mol1->mol3 π-π Stacking (potential) mol2->mol3 N-H...O Hydrogen Bond

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Exploratory

Electronic and Steric Effects of Imino(4-iodophenyl)(methyl)-l6-sulfanone: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry and agrochemical development, the sulfoximine functional group has emerged as a premier bioisostere for sulfones and sulfonamides. Among the most versatile building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the sulfoximine functional group has emerged as a premier bioisostere for sulfones and sulfonamides. Among the most versatile building blocks in this class is Imino(4-iodophenyl)(methyl)-l6-sulfanone (IUPAC: S -(4-iodophenyl)- S -methylsulfoximine)[1]. Featuring a hexavalent sulfur core, a methyl group, and a para-substituted iodine atom, this molecule serves as an elite, bifunctional scaffold.

This whitepaper provides an in-depth analysis of the electronic and steric properties of Imino(4-iodophenyl)(methyl)-l6-sulfanone. By understanding the causality between its structural features and chemical reactivity, researchers can leverage this molecule in transition-metal-catalyzed cross-couplings to synthesize complex, stereochemically rich active pharmaceutical ingredients (APIs).

Structural Profiling: Electronic and Steric Causality

The utility of Imino(4-iodophenyl)(methyl)-l6-sulfanone is dictated by the push-pull dynamics of its functional groups. The interplay between the sulfoximine core and the 4-iodo substituent creates a highly specific reactivity profile.

Electronic Effects

The sulfoximine moiety −S(=O)(=NH)CH3​ is a strong electron-withdrawing group (EWG). It exerts a profound inductive ( −I ) and resonance ( −R ) effect on the attached phenyl ring.

  • Hammett Constants : The electron-withdrawing capacity of the sulfoximine group ( σp​≈0.57 ) is comparable to a cyano group, making the aromatic ring highly electron-deficient.

  • C-I Bond Activation : The electron deficiency of the ring significantly lowers the electron density around the para-iodine atom. While iodine is weakly electron-donating via resonance ( +R ), the overwhelming pull of the sulfoximine weakens the C−I bond. This causality explains why the oxidative addition of Palladium(0) into the C−I bond is exceptionally rapid, facilitating cross-coupling reactions at room temperature or under mild heating.

  • Hydrogen Bonding : The unprotected NH group acts as a strong hydrogen bond donor, while the oxygen and nitrogen atoms act as acceptors, providing excellent aqueous solubility and target-protein binding capabilities[2].

Steric Effects
  • Tetrahedral Chirality : The hexavalent sulfur atom ( l6 ) adopts a stable tetrahedral geometry. Because it is bonded to four different substituents (Oxygen, Nitrogen, Methyl, and 4-Iodophenyl), the sulfur is a stereogenic center. This chirality is metabolically stable and can be used to probe the stereochemical constraints of enzyme binding pockets[3].

  • Iodine Steric Bulk : Iodine is a massive halogen with a van der Waals radius of approximately 1.98 Å. Positioned at the para position, it directs incoming transition metals away from the sterically hindered ortho positions, ensuring high regioselectivity during catalytic cycles.

  • Methyl Group Minimalism : The S -methyl group provides minimal steric hindrance compared to bulkier alkyl chains (e.g., tert-butyl). This lack of steric bulk is crucial; it allows for unrestricted access to the adjacent NH group for downstream N-alkylation or N-arylation without suffering from steric clashes[4].

G Molecule Imino(4-iodophenyl) (methyl)-l6-sulfanone Sulfoximine Sulfoximine Core S(=O)(=NH) Molecule->Sulfoximine Iodine 4-Iodo Substituent (-I, +R) Molecule->Iodine Methyl Methyl Group (-CH3) Molecule->Methyl Elec_Sulf Strong EWG (σp ≈ 0.57) High Dipole Moment Sulfoximine->Elec_Sulf Steric_Sulf Tetrahedral Geometry Chiral Center Sulfoximine->Steric_Sulf Elec_Iodo Highly Polarizable C-I Bond Activated Iodine->Elec_Iodo Steric_Iodo Large vdW Radius (1.98 Å) Para-directing Iodine->Steric_Iodo Steric_Meth Low Steric Bulk Enables N-functionalization Methyl->Steric_Meth

Fig 1. Electronic and steric property mapping of Imino(4-iodophenyl)(methyl)-l6-sulfanone.

Quantitative Data Summaries

To contextualize the molecule's utility, the following tables summarize its fundamental physicochemical properties and comparative electronic metrics.

Table 1: Physicochemical Properties of Imino(4-iodophenyl)(methyl)-l6-sulfanone [5][6]

PropertyValueScientific Implication
Molecular Formula C7​H8​INOS Core fragment for API synthesis.
Molecular Weight 281.11 g/mol Leaves ample mass budget for downstream coupling.
CAS Number 2362002-14-8Unique identifier for procurement/QA.
H-Bond Donors/Acceptors 1 (NH) / 2 (O, N)Enhances aqueous solubility and target binding.
Topological Polar Surface Area ~45.3 ŲFavorable for membrane permeability (Rule of 5).

Table 2: Comparative Electronic Effects (Hammett Constants)

Functional Group σp​ (Para) σm​ (Meta)Reactivity Impact on Aryl Ring
Sulfoximine ( −S(=O)(=NH)CH3​ )0.570.53Strong EWG; highly activates C-I bond for Pd-coupling.
Sulfone ( −S(=O)2​CH3​ )0.720.60Very strong EWG; but lacks the NH handle for functionalization.
Sulfoxide ( −S(=O)CH3​ )0.490.52Moderate EWG; susceptible to over-oxidation in vivo.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. By understanding the mechanistic causality of the reagents, scientists can troubleshoot and optimize these workflows effectively.

Protocol 1: One-Pot Synthesis of Imino(4-iodophenyl)(methyl)-l6-sulfanone via NH/O Transfer

Historically, synthesizing NH-sulfoximines required hazardous reagents like hydrazoic acid or O -(mesitylsulfonyl)hydroxylamine (MSH). Modern protocols utilize a safer, hypervalent iodine-mediated transfer[7][8].

Causality Check: Ammonium carbamate is chosen over ammonia gas because it is a stable, weighable solid that slowly releases NH3​ in solution, preventing rapid off-gassing. Diacetoxyiodobenzene ( PhI(OAc)2​ ) acts as the oxidant, forming a highly reactive iodonitrene intermediate that stereospecifically transfers both NH and O to the sulfide in a single step[9].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 4-iodophenyl methyl sulfide (1.0 mmol) in HPLC-grade Methanol (2.5 mL, 0.4 M concentration).

  • Ammonia Source: Add ammonium carbamate (2.0 mmol, 2.0 equiv) to the stirring solution at 25 °C.

  • Oxidation Initiation: Slowly add PhI(OAc)2​ (2.5 mmol, 2.5 equiv) in three portions over 10 minutes to control the exothermic formation of the iodonitrene intermediate.

  • Reaction: Stir the open-air mixture vigorously at 25 °C for 30–45 minutes. Monitor via TLC (EtOAc/Hexane 1:1). The strong EWG effect of the forming sulfoximine will drastically lower the Rf​ value compared to the starting sulfide.

  • Workup: Remove methanol under reduced pressure. Redissolve the crude residue in Dichloromethane (15 mL) and wash with saturated aqueous Na2​S2​O3​ (10 mL) to quench unreacted hypervalent iodine.

  • Purification: Dry the organic layer over Na2​SO4​ , filter, and purify via flash column chromatography to yield the pure Imino(4-iodophenyl)(methyl)-l6-sulfanone.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the 4-Iodo Handle

The primary utility of this molecule is its application as an electrophile in cross-coupling.

Causality Check: The 4-iodo group is superior to a 4-bromo analog because the C−I bond dissociation energy is significantly lower (~65 kcal/mol vs ~81 kcal/mol). This allows the use of milder bases ( K2​CO3​ instead of NaOtBu ) and lower temperatures, which critically prevents unwanted side-reactions such as the competitive N-arylation of the unprotected sulfoximine NH group[10].

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine Imino(4-iodophenyl)(methyl)-l6-sulfanone (1.0 mmol), an arylboronic acid (1.2 mmol), and K2​CO3​ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl2​ (0.05 mmol, 5 mol%). The bulky dppf ligand facilitates reductive elimination while preventing catalyst poisoning by the sulfoximine nitrogen.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). The water is necessary to activate the boronic acid into a reactive boronate species.

  • Coupling: Seal the tube under Argon and heat to 80 °C for 4 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify to isolate the biaryl sulfoximine API precursor.

Workflow Sulfide 4-Iodophenyl Methyl Sulfide Oxidation PhI(OAc)2 Ammonium Carbamate MeOH, 25°C Sulfide->Oxidation Sulfoximine Imino(4-iodophenyl) (methyl)-l6-sulfanone Oxidation->Sulfoximine NH & O Transfer Coupling Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Sulfoximine->Coupling API Biaryl Sulfoximine (API Intermediate) Coupling->API C-C Bond Formation

Fig 2. One-pot synthesis and downstream Pd-catalyzed functionalization workflow.

Conclusion

Imino(4-iodophenyl)(methyl)-l6-sulfanone is a masterclass in molecular design for medicinal chemistry. Its sulfoximine core provides the necessary electronic withdrawal and metabolic stability required for modern APIs, while the para-iodine atom serves as a highly reactive, sterically directing handle for transition-metal catalysis. By adhering to the self-validating protocols outlined above, researchers can seamlessly integrate this scaffold into complex drug discovery pipelines.

References

  • National Center for Biotechnology Information. "Imino(4-iodophenyl)(methyl)-l6-sulfanone | C7H8INOS | CID 121246996". PubChem. URL:[Link]

  • Bull, J. A., Luisi, R., et al. "Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer". PMC. URL:[Link]

  • Lücking, U. "New Opportunities for the Utilization of the Sulfoximine Group in Medicinal Chemistry from the Drug Designer's Perspective" (Cited within "Palladium-Catalyzed Denitrative Sulfoximination of Nitroarenes"). ACS Publications. URL:[Link]

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of Imino(4-iodophenyl)(methyl)-l6-sulfanone at Ambient Conditions

Executive Summary The integration of sulfoximines into modern medicinal chemistry has revolutionized the design of bioisosteres, offering superior metabolic and thermodynamic stability compared to traditional sulfones an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of sulfoximines into modern medicinal chemistry has revolutionized the design of bioisosteres, offering superior metabolic and thermodynamic stability compared to traditional sulfones and sulfonamides. This technical whitepaper provides an in-depth analysis of Imino(4-iodophenyl)(methyl)-l6-sulfanone (CAS: 2362002-14-8)[1], a highly versatile building block. By dissecting the dichotomy between its ultra-stable hexavalent sulfur core and its photolytically sensitive aryl-iodide vector, this guide establishes self-validating experimental frameworks for evaluating its thermodynamic and configurational stability at room temperature (298 K).

Structural Thermodynamics and the Causality of Stability

The thermodynamic profile of Imino(4-iodophenyl)(methyl)-l6-sulfanone is governed by two competing structural domains: the robust SVI core and the reactive 4-iodophenyl substituent[2].

The Hexavalent Sulfur Core: Hydrolytic and Configurational Rigidity

As highlighted by 3[3], the sulfoximine moiety exhibits profound chemical stability. The central sulfur atom is in a high oxidation state (+6), featuring strong S=O and S=N bonds with significant double-bond character.

  • Causality of Hydrolytic Stability: The tetrahedral geometry around the sulfur atom sterically shields the electrophilic center. Unlike lower-oxidation sulfur species, the high activation energy required for nucleophilic attack renders the sulfoximine core nearly impervious to hydrolysis across a broad pH range (pH 2–12) at room temperature[3].

  • Causality of Configurational Stability: Sulfoximines are chiral at the sulfur atom. The energy barrier to pyramidal inversion ( ΔG‡ ) typically exceeds 30 kcal/mol. At 298 K, ambient thermal energy ( kT≈0.6 kcal/mol) is vastly insufficient to overcome this barrier, ensuring the molecule is configurationally locked[4].

The 4-Iodophenyl Vector: Thermal vs. Photolytic Vulnerability

While the molecule is thermodynamically stable against thermal degradation at room temperature, the C-I bond introduces a specific vulnerability. The bond dissociation energy (BDE) of the C-I bond is relatively low (~65 kcal/mol).

  • Causality of Photolytic Cleavage: While stable in the dark at 25°C, exposure to ambient UV/Vis light provides the ~3–4 eV necessary to homolytically cleave the C-I bond. Thus, handling protocols must strictly isolate the compound from light to maintain thermodynamic integrity[5].

MolecularForces Core Target Molecule CAS: 2362002-14-8 SVI S(VI) Center High Oxidation State Core->SVI Core Motif Iodo 4-Iodophenyl C-I Bond Core->Iodo Aryl Vector NH Imino Group H-Bonding Core->NH Apical Motif Thermo Thermodynamic Stability Hydrolytically Robust SVI->Thermo Confers Config Configurational Stability No Racemization SVI->Config Confers Photo Photolytic Vulnerability UV Cleavage Risk Iodo->Photo Introduces NH->Thermo Enhances Solvation

Figure 1: Intramolecular determinants dictating the thermodynamic stability of the sulfoximine.

Quantitative Thermodynamic Profiling

To support drug design and synthesis workflows, the thermodynamic and physicochemical parameters of Imino(4-iodophenyl)(methyl)-l6-sulfanone are summarized below. Data is derived from structural analogs and established sulfoximine literature[6].

Table 1: Physicochemical and Thermodynamic Parameters (298 K)

ParameterValue / EstimateCausality / Structural Driver
Molecular Weight 281.11 g/mol Derived from C7​H8​INOS formula[2][7]
S=O Bond Dissociation Energy > 110 kcal/molHigh oxidation state S(VI) ionic/covalent bonding
C-I Bond Dissociation Energy ~ 65 kcal/molHeavy halogen polarizability; photolytic weak point
Hydrolytic Half-Life (pH 2-12) > 5 years (extrapolated)Steric shielding and high activation energy for nucleophiles[3]
Inversion Barrier ( ΔG‡ ) > 30 kcal/molTetrahedral S(VI) geometry prevents pyramidal inversion[4]
pKa (Imino NH) ~ 2.0 - 3.0Strong electron-withdrawing nature of the sulfinyl core[6]

Self-Validating Experimental Methodologies

Because Imino(4-iodophenyl)(methyl)-l6-sulfanone is highly stable at room temperature, direct observation of degradation at 25°C is impractical. The following protocols utilize accelerated conditions and orthogonal detection methods to create self-validating systems that prove ambient stability.

Protocol 1: Arrhenius-Extrapolated Thermal & Hydrolytic Stability Assay

This protocol isolates thermal degradation from photolytic interference to accurately determine the thermodynamic half-life at room temperature.

  • Step 1: Stock Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a 10 mM concentration.

  • Step 2: Environmental Isolation: Aliquot the stock into aqueous buffers (pH 2.0, 7.4, and 12.0). Crucial Step: Transfer all samples into actinic (amber) glass vials to completely eliminate UV-induced C-I bond cleavage.

  • Step 3: Accelerated Incubation: Place identical sample sets into highly controlled thermal chambers at 40°C, 60°C, and 80°C.

  • Step 4: Sampling & Quenching: Extract 100 μ L aliquots at t=0,1,3,7,14, and 28 days. Quench immediately by flash-freezing in liquid nitrogen, then dilute to 1 mM with mobile phase prior to injection.

  • Step 5: RP-HPLC Quantification: Analyze via Reverse-Phase HPLC (C18 column, H2​O /MeCN gradient with 0.1% TFA). Monitor at 254 nm.

  • Self-Validation Mechanism: Plot ln(kobs​) against 1/T (Arrhenius plot). If the plot is strictly linear, the system self-validates that no new degradation pathways open at higher temperatures, meaning the extrapolated degradation rate at 25°C (298 K) is thermodynamically accurate.

Protocol 2: Configurational Integrity via Chiral Chromatography

Thermodynamic stability in medicinal chemistry also requires 3D spatial stability. This protocol ensures the stereogenic sulfur does not racemize[4].

  • Step 1: Enantiomeric Isolation: Separate the racemic mixture using preparative Supercritical Fluid Chromatography (SFC) equipped with a Chiralpak IG column to isolate the pure SS​ and RS​ enantiomers.

  • Step 2: Ambient Incubation: Incubate the pure enantiomer in a physiological buffer (pH 7.4) at exactly 25°C in the dark.

  • Step 3: Chiral HPLC Tracking: Sample weekly for 60 days, analyzing via analytical Chiral HPLC. Calculate the enantiomeric excess ( ee=[S]+[R][S]−[R]​×100% ).

  • Self-Validation Mechanism: The system tracks both total Area Under the Curve (AUC) for mass balance and ee for chirality. If AUC remains 100% but ee decreases, it proves chemical stability but configurational lability. If both remain constant, absolute thermodynamic and stereochemical stability at room temperature is unconditionally validated.

StabilityWorkflow A Imino(4-iodophenyl)(methyl)-l6-sulfanone Stock Preparation B Environmental Division A->B C Thermal Stress (40°C - 80°C) B->C D Photolytic Stress (UV/Vis Exposure) B->D E Aqueous Buffers (pH 2.0 - 12.0) B->E F RP-HPLC & Chiral LC Quantification C->F D->F E->F G Arrhenius Extrapolation & Configurational Validation F->G

Figure 2: Self-validating workflow for thermodynamic and configurational stability profiling.

Conclusion

Imino(4-iodophenyl)(methyl)-l6-sulfanone represents a highly robust structural motif. At room temperature (298 K), its thermodynamic stability is virtually absolute regarding thermal degradation, hydrolysis, and racemization, driven by the sterically shielded and highly oxidized SVI core. However, researchers must account for the photolytic vulnerability of the C-I bond. By employing the self-validating Arrhenius and chiral tracking protocols outlined above, development teams can confidently integrate this bioisostere into late-stage functionalization pipelines and drug discovery programs.

References

  • Imino(4-iodophenyl)(methyl)
  • Sulfoximines as Rising Stars in Modern Drug Discovery?
  • Imino(4-iodophenyl)(methyl)-l6-sulfanone | CAS ...
  • A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks Source: PMC / NIH URL
  • Sulfilimines: An Underexplored Bioisostere for Drug Design?
  • Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective Source: ChemRxiv URL
  • Imino(4-iodophenyl)(methyl)-l6-sulfanone | C7H8INOS | CID ...

Sources

Exploratory

The Role of Imino(4-iodophenyl)(methyl)-l6-sulfanone as a Chiral Building Block in Organic Synthesis

Executive Summary The incorporation of stereogenic sulfur(VI) motifs into small molecules has revolutionized modern drug discovery and asymmetric catalysis. Among these, sulfoximines have emerged as highly stable, bioiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of stereogenic sulfur(VI) motifs into small molecules has revolutionized modern drug discovery and asymmetric catalysis. Among these, sulfoximines have emerged as highly stable, bioisosteric alternatives to sulfones and sulfonamides, offering unique physicochemical properties such as enhanced aqueous solubility, metabolic stability, and hydrogen-bonding capacity[1].

Imino(4-iodophenyl)(methyl)-l6-sulfanone (CAS: 2362002-14-8), commonly referred to as 4-iodophenyl methyl sulfoximine, represents a premier, highly versatile chiral building block. Unlike simple aryl sulfoximines, this specific molecule is engineered with three orthogonal reactive handles: a 4-iodoaryl group, a free imino (NH) group, and an α -methyl group. This in-depth technical guide explores the mechanistic rationale, divergent synthetic workflows, and self-validating protocols for utilizing this chiral scaffold in advanced organic synthesis.

Structural & Mechanistic Profiling

The synthetic utility of Imino(4-iodophenyl)(methyl)-l6-sulfanone is rooted in its highly programmable reactivity. As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over alternatives:

  • The 4-Iodoaryl Handle (C(sp2)–I): The carbon-iodine bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to its bromo (~81 kcal/mol) or chloro (~97 kcal/mol) counterparts. This facilitates rapid oxidative addition by Palladium(0) catalysts at lower temperatures, which is a critical requirement for late-stage functionalization where sensitive functional groups might degrade under harsh thermal conditions[2].

  • The Free Imino Group (NH): The unsubstituted nitrogen acts as both a hydrogen bond donor and acceptor. Synthetically, it serves as a nucleophile for Cu- or Pd-catalyzed N-arylation, N-acylation, or as a powerful directing group for ortho-C-H activation[3].

  • The α -Methyl Group: The strong electron-withdrawing nature of the sulfoximine moiety acidifies the adjacent methyl protons. Base-mediated deprotonation yields a stabilized α -carbanion (lithio-sulfoximine) that can be trapped by various electrophiles to form new C-C bonds[4].

  • The S(VI) Stereocenter: The tetrahedral sulfur center is configurationally robust. Reactions occurring at the para-iodo position, the nitrogen atom, or the α -carbon do not break any bonds directly connected to the chiral sulfur, ensuring 100% retention of stereochemical integrity (enantiomeric excess) throughout complex synthetic sequences[5].

Divergent Synthetic Workflows

The orthogonal nature of the three reactive sites allows chemists to selectively functionalize the molecule in a controlled, step-wise manner.

G Center Imino(4-iodophenyl)(methyl) -l6-sulfanone Suzuki Pd-Catalyzed Cross-Coupling (4-Iodo handle) Center->Suzuki Pd(0), Base, Boronic Acid NAryl Cu/Pd-Catalyzed N-Functionalization (NH handle) Center->NAryl Cu(OAc)2 or Pd, Aryl Halide Lithiation Base-Mediated α-Lithiation (Methyl handle) Center->Lithiation n-BuLi, -78°C, Electrophile Biaryl Biaryl Chiral Sulfoximines Suzuki->Biaryl NSubst N-Substituted Sulfoximines NAryl->NSubst AlphaSubst α-Functionalized Derivatives Lithiation->AlphaSubst

Diagram 1: Divergent synthetic pathways exploiting the orthogonal reactive handles of the sulfoximine.

Late-Stage Functionalization via Pd-Catalyzed Cross-Coupling

The 4-iodo group is an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings. Because the free NH group can sometimes poison palladium catalysts or undergo competitive N-arylation, it is often temporarily protected (e.g., with a Boc or TIPS group) if the cross-coupling partner is highly reactive. However, under optimized biphasic conditions with bulky phosphine ligands, chemoselective C-C coupling at the iodo position can be achieved without N-protection[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(I)-L2 OxAdd->PdII Fast due to weak C-I bond Transmet Transmetalation (Ar'-B(OH)2) PdII->Transmet PdII_Diaryl Diaryl Pd(II) Ar-Pd-Ar' Transmet->PdII_Diaryl Base-assisted RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Sulfoximine (Retention of S-Chirality) RedElim->Product

Diagram 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the 4-iodo position.

Quantitative Data: Reaction Parameters

The following table summarizes the optimized reaction parameters for the three primary functionalization pathways, highlighting the efficiency of the building block.

Transformation TypeReagents & CatalystsSolvent / TempAverage YieldStereochemical Outcome
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq)Toluene/H₂O (4:1), 80 °C85–95%>99% retention of ee
N-Arylation (Chan-Lam) Ar-B(OH)₂, Cu(OAc)₂ (10 mol%), PyridineDCM, 25 °C (Air)70–88%>99% retention of ee
α -Lithiation / Alkylation n-BuLi (1.1 eq), Electrophile (e.g., PhCHO)THF, -78 °C to RT80–92%>99% retention of ee

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in mechanistic safeguards.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Construct a biaryl sulfoximine framework while preserving the free NH group.

  • Preparation: In an oven-dried Schlenk flask, add Imino(4-iodophenyl)(methyl)-l6-sulfanone (1.0 mmol, 281 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg). Causality: Tetrakis is chosen as a robust, zero-valent Pd source that readily undergoes oxidative addition with the highly reactive C-I bond without requiring complex, expensive biaryl phosphine ligands.

  • Solvent Introduction: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 10 mL) under an Argon atmosphere. Causality: Degassing is critical to prevent the oxidation of the Pd(0) catalyst. Water is strictly required to dissolve K₂CO₃, generating the hydroxide ions needed to form the reactive "ate" complex with the boronic acid, which drives the transmetalation step.

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl to neutralize the base and remove boron byproducts. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc) to yield the biaryl sulfoximine.

Protocol B: α -Lithiation and Electrophilic Trapping

Objective: Functionalize the methyl group via a stabilized α -carbanion.

  • Preparation: Dissolve Imino(4-iodophenyl)(methyl)-l6-sulfanone (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under a strict Argon atmosphere.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexanes, 1.1 mmol) dropwise over 5 minutes. Stir for 30 minutes at -78 °C. Causality: The cryogenic temperature is absolutely essential. While the α -protons are acidic, the resulting lithio-sulfoximine is highly reactive. Higher temperatures would lead to nucleophilic attack by the carbanion onto the sulfur center of another molecule, causing oligomerization and degradation.

  • Electrophile Addition: Add benzaldehyde (1.2 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to room temperature over 1 hour.

  • Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl (10 mL) rather than water. Causality: NH₄Cl provides a mild proton source that neutralizes the highly basic alkoxide intermediate without causing base-catalyzed retro-aldol side reactions.

  • Isolation: Extract with DCM (3 x 15 mL), dry over MgSO₄, and purify via chromatography to isolate the β -hydroxy sulfoximine derivative.

References

  • Source: PMC (National Institutes of Health)
  • Source: Organic Letters (ACS Publications)
  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer Source: MDPI URL
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Stereospecific α-(hetero)

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Protocols Using Imino(4-iodophenyl)(methyl)-l6-sulfanone

Executive Summary & Scientific Rationale In modern drug development, the sulfoximine moiety has emerged as a premier bioisostere for sulfones and sulfonamides, offering enhanced aqueous solubility, metabolic stability, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern drug development, the sulfoximine moiety has emerged as a premier bioisostere for sulfones and sulfonamides, offering enhanced aqueous solubility, metabolic stability, and an additional vector for hydrogen bonding. Imino(4-iodophenyl)(methyl)-l6-sulfanone (CAS: 2362002-14-8)[1] serves as a highly versatile bifunctional building block. It features a reactive 4-iodo substituent primed for carbon-carbon bond formation and an unprotected imino (NH) group that allows for subsequent late-stage functionalization.

However, utilizing this substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling presents a distinct chemoselectivity challenge. The unprotected, nitrogen-rich sulfoximine group can act as a competing nucleophile, leading to unwanted Buchwald-Hartwig N-arylation[2]. Furthermore, free nitrogen heterocycles and imines are known to coordinate strongly to palladium centers, potentially poisoning the catalyst and stalling the catalytic cycle[3].

This application note details a robust, self-validating protocol designed to strictly favor C-C bond formation over N-arylation. By employing sterically demanding dialkylbiaryl phosphine ligands and precisely tuning the basicity of the reaction medium, researchers can achieve high-yielding, chemoselective cross-couplings with diverse arylboronic acids.

Mechanistic Insights & Causality of Experimental Choices

To engineer a self-validating system that guarantees Suzuki-Miyaura coupling while suppressing side reactions, every reagent choice must be mechanistically justified:

  • Ligand Selection (The Steric Shield): Standard ligands like triphenylphosphine (PPh₃) often fail with unprotected nitrogen-rich substrates because they leave the palladium center electronically and sterically exposed to N-coordination[3]. We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The extreme steric bulk of XPhos accelerates the reductive elimination of the C-C bond and physically blocks the bulky sulfoximine nitrogen from coordinating to the Pd(II) intermediate[4].

  • Base Selection (Preventing N-Arylation): The pKa of the free sulfoximine NH is relatively high, but strong bases like Sodium tert-butoxide (NaOtBu) can deprotonate it, drastically increasing its nucleophilicity and driving the reaction toward N-arylation[5]. By using a milder base, K₃PO₄ , we selectively activate the boronic acid via a hydroxo/alkoxo-palladium pathway for transmetalation without generating the highly nucleophilic sulfoximine anion[6].

  • Solvent System: A biphasic mixture of 1,4-Dioxane and H₂O (4:1) ensures complete dissolution of the inorganic base and facilitates the formation of the crucial boronate intermediate required for transmetalation.

Catalytic Pathway Visualization

The following diagram illustrates the engineered catalytic cycle, highlighting how the selected conditions drive the oxidative addition and transmetalation phases while actively suppressing the N-arylation off-target pathway.

SuzukiMechanism Pd0 Pd(0)L Active Catalyst (e.g., Pd-XPhos) OxAdd Oxidative Addition [Pd(II)(Ar)(I)L] Ar = 4-Sulfonimidoylphenyl Pd0->OxAdd + Substrate TransMet Transmetalation [Pd(II)(Ar)(Ar')L] Ar' = Phenyl OxAdd->TransMet + Boronic Acid SideReaction Suppressed: N-Arylation OxAdd->SideReaction Strong Base (e.g., NaOtBu) RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Base-Assisted RedElim->Pd0 - Product Product Coupled Biaryl Sulfoximine RedElim->Product Substrate Imino(4-iodophenyl) (methyl)-l6-sulfanone Substrate->OxAdd Boronic Arylboronic Acid + K3PO4 / H2O Boronic->TransMet

Figure 1: Chemoselective Suzuki-Miyaura catalytic cycle for unprotected sulfoximines.

Quantitative Optimization Data

The table below summarizes the optimization parameters, demonstrating the causality between the reaction conditions and the chemoselective output.

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃1,4-Dioxane/H₂O8045Sluggish conversion; Pd-coordination by free NH stalls the cycle.
2 Pd₂(dba)₃ (2.5 mol%) XPhos K₃PO₄ 1,4-Dioxane/H₂O 80 92 Optimal; rapid C-C coupling with no detectable N-arylation.
3Pd₂(dba)₃ (2.5 mol%)SPhosK₃PO₄Toluene/H₂O10088Good yield, but higher temperature required due to biphasic mass transfer limits.
4Pd(OAc)₂ (5 mol%)XPhosNaOtBu1,4-Dioxane8015Poor yield; strong base drives competitive Buchwald-Hartwig N-arylation.

Detailed Experimental Protocol

This protocol describes the optimized coupling of Imino(4-iodophenyl)(methyl)-l6-sulfanone with a standard arylboronic acid (e.g., phenylboronic acid). The system is self-validating: if strict anaerobic conditions and the correct base are used, the reaction will cleanly converge to the C-C coupled product without oligomerization.

Reagents and Materials
  • Electrophile: Imino(4-iodophenyl)(methyl)-l6-sulfanone (1.0 mmol, 281.1 g/mol )

  • Nucleophile: Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Catalyst Precursor: Pd₂(dba)₃ (0.025 mmol, 2.5 mol% providing 5 mol% Pd)

  • Ligand: XPhos (0.10 mmol, 10 mol%)

  • Base: K₃PO₄ (anhydrous, 2.0 mmol, 2.0 equiv)

  • Solvents: 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL), both rigorously sparged with Argon for 30 minutes prior to use.

Step-by-Step Methodology
  • Vessel Preparation: To an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add Imino(4-iodophenyl)(methyl)-l6-sulfanone, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Atmosphere Exchange (Critical Step): Seal the vessel with a PTFE-lined septum. Connect to a Schlenk line. Evacuate the vessel under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this evacuate/backfill cycle three times to ensure complete removal of oxygen, which prevents homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent Addition: Under a positive pressure of Argon, inject the degassed 1,4-Dioxane (4.0 mL) followed by the degassed H₂O (1.0 mL) via syringe.

  • Reaction Execution: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800-1000 rpm) to ensure optimal mixing of the biphasic system. Maintain heating for 4 to 6 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS or TLC (eluent: EtOAc/Hexanes 1:1). The reaction is complete when the aryl iodide peak is fully consumed. The absence of higher molecular weight N-arylated dimers validates the chemoselectivity of the chosen conditions.

  • Workup: Remove the vessel from the heat source and allow it to cool to room temperature. Unseal the vial and dilute the mixture with Ethyl Acetate (15 mL). Transfer to a separatory funnel and wash with water (10 mL) followed by saturated aqueous NaCl (brine, 10 mL).

  • Drying and Concentration: Collect the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to Ethyl Acetate (typically 30% to 70% EtOAc) to afford the pure 4-arylphenyl methyl sulfoximine.

References

  • Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides | The Journal of Organic Chemistry - ACS Publications. acs.org. Available at:[Link][2]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. nih.gov. Available at:[Link][4]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. yonedalabs.com. Available at:[Link][6]

  • Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides | The Journal of Organic Chemistry - ACS Publications. acs.org. Available at:[Link][5]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. nih.gov. Available at:[Link][3]

Sources

Application

Application Note: Advanced N-Functionalization Strategies for Imino(4-iodophenyl)(methyl)-l6-sulfanone in Drug Discovery

Introduction and Strategic Rationale The sulfoximine moiety has rapidly emerged as a privileged structural motif and a versatile bioisostere in modern medicinal chemistry, offering enhanced aqueous solubility, metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The sulfoximine moiety has rapidly emerged as a privileged structural motif and a versatile bioisostere in modern medicinal chemistry, offering enhanced aqueous solubility, metabolic stability, and unique hydrogen-bonding capabilities compared to traditional sulfones[1]. Specifically, Imino(4-iodophenyl)(methyl)-l6-sulfanone (CAS: 2362002-14-8)[2] serves as a highly strategic building block. The presence of the S-methyl group provides minimal steric hindrance, while the 4-iodophenyl substituent offers an orthogonal synthetic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions)[3].

However, the direct functionalization of the free sulfoximine nitrogen (NH-sulfoximine) is notoriously challenging due to its poor nucleophilicity[1]. Traditional methods often require harsh basic conditions that are incompatible with sensitive functional groups. This application note details two state-of-the-art, field-validated protocols for the selective N-functionalization of Imino(4-iodophenyl)(methyl)-l6-sulfanone: a metal-free electrophilic N-sulfamoylation[3] and a visible-light-driven metallaphotoredox N-alkylation[1].

Mechanistic Workflow and Orthogonal Reactivity

The following diagram illustrates the divergent N-functionalization pathways and the subsequent orthogonal utility of the 4-iodo substituent.

G A Imino(4-iodophenyl) (methyl)-l6-sulfanone B N-Sulfamoylation (NFSI, TMP) A->B Electrophilic N-S Bond C N-Alkylation (Cu/Photoredox) A->C Radical Capture N-C Bond D Orthogonal Pd-Catalyzed Cross-Coupling (C-I bond) B->D Late-Stage Diversification C->D Late-Stage Diversification

Divergent N-functionalization pathways enabling late-stage diversification.

Experimental Protocols

Protocol A: Metal-Free N-Sulfamoylation using N-Fluorobenzenesulfonamide

This protocol leverages N-fluorobenzenesulfonamide (NFSI) as an electrophilic sulfamoylating agent. The use of 2,2,6,6-Tetramethylpiperidine (TMP) as a non-nucleophilic base is critical; it cleanly deprotonates the sulfoximine without competing for the electrophile, avoiding the decomposition pathways observed with stronger bases like NaH or t-BuOK[3].

Materials Required:

  • Imino(4-iodophenyl)(methyl)-l6-sulfanone (0.3 mmol, ~84.3 mg)

  • N-Fluorobenzenesulfonamide (NFSI) (0.6 mmol, 2.0 equiv)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (0.375 mmol, 1.25 equiv)

  • Ethyl Acetate (EtOAc) (3.0 mL, ACS grade)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, charge Imino(4-iodophenyl)(methyl)-l6-sulfanone (0.3 mmol) and NFSI (0.6 mmol).

  • Solvent Addition: Suspend the reagents in 3 mL of EtOAc. Causality: EtOAc is selected over halogenated solvents due to its superior environmental profile and its ability to partially solubilize the intermediate species, facilitating a homogeneous reaction rate[3].

  • Base Introduction: While stirring vigorously at room temperature, add TMP (1.25 equiv) dropwise.

    • Self-Validation Check: The addition of TMP will immediately trigger the precipitation of a white, puffy solid (TMP·HF salt). This visual cue confirms the initiation of the deprotonation/functionalization cascade[3].

  • Thermal Activation: Transfer the flask to a pre-heated sand bath at 50 °C. Over the course of the reaction, the white precipitate will slowly dissolve, transitioning the mixture into a yellowish translucent solution[3].

  • Reaction Maturation: Stir the mixture at 50 °C for 16 hours to ensure complete conversion.

  • Direct Purification: Cool the reaction to room temperature. Bypass aqueous workup to prevent hydrolytic degradation of sensitive intermediates. Apply the crude mixture directly onto a silica gel column.

  • Isolation: Elute using a petroleum ether/ethyl acetate gradient (typically 1/1 v/v) to isolate the pure N-(N-Phenylsulfamoyl) sulfoximine derivative[3].

Protocol B: Metallaphotoredox N-Alkylation

Direct N-alkylation of sulfoximines with primary or secondary alkyl halides is historically hindered by the poor nucleophilicity of the imine-like nitrogen[1]. This protocol overcomes this barrier by utilizing a dual copper/photoredox catalytic system. The photoredox cycle generates an alkyl radical from an alkyl bromide or carboxylic acid, which is subsequently captured by a Cu(II)-sulfoximine complex, driving C-N bond formation via reductive elimination[1].

Materials Required:

  • Imino(4-iodophenyl)(methyl)-l6-sulfanone (0.5 mmol)

  • Alkyl bromide (e.g., primary or secondary) (0.75 mmol, 1.5 equiv)

  • Photocatalyst (e.g., Ir(ppy)3 or equivalent Ru/Ir complex) (1-2 mol%)

  • Copper catalyst (e.g., Cu(OAc)2) (10 mol%)

  • Base (e.g., LiOtBu) (1.5 equiv)

  • Anhydrous solvent (e.g., DMF or DMAc) (5 mL)

Step-by-Step Methodology:

  • Preparation under Inert Atmosphere: In a glovebox or using standard Schlenk techniques, charge a dry photoreactor vial with the sulfoximine (0.5 mmol), photocatalyst (1-2 mol%), Cu(OAc)2 (10 mol%), and base (1.5 equiv).

  • Reagent Addition: Add the alkyl bromide (0.75 mmol) followed by 5 mL of anhydrous, degassed solvent. Causality: Rigorous degassing (via freeze-pump-thaw) is mandatory. Oxygen quenches the excited state of the photocatalyst and intercepts the generated alkyl radicals, severely depressing yields.

  • Irradiation: Seal the vial and irradiate with blue LEDs (e.g., 440–450 nm, 30W) at ambient temperature (maintained via a cooling fan) for 12–24 hours[1].

  • Workup: Dilute the mixture with EtOAc, wash with saturated aqueous NH4Cl to remove copper salts, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the N-alkylated sulfoximine.

Quantitative Data Summary

The following table summarizes the operational parameters and typical outcomes for the two functionalization strategies applied to NH-sulfoximines.

ParameterElectrophilic N-Sulfamoylation[3]Metallaphotoredox N-Alkylation[1]
Primary Reagent N-Fluorobenzenesulfonamide (NFSI)Alkyl bromides, alcohols, or carboxylic acids
Catalyst System Metal-Free (None)Dual Cu(II) / Ir- or Ru-Photocatalyst
Base / Additive TMP (2,2,6,6-Tetramethylpiperidine)LiOtBu or similar alkoxide
Solvent & Temp EtOAc, 50 °CDMF/DMAc, Ambient (Visible Light)
Typical Yields >75% (often >90% for robust substrates)60% – 85% (dependent on radical stability)
Substrate Scope Broad (tolerates amines, phenols, halogens)Broad (excellent for complex, drug-like fragments)
Key Advantage Operationally simple, scalable, air-tolerantAccess to complex secondary N-alkyl architectures

References

  • Testen, Ž., Podlipnik, Č., & Jereb, M. (2025). Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide. The Journal of Organic Chemistry.
  • Journal of the American Chemical Society. (2025). A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks.
  • Iodo Chemical. Imino(4-iodophenyl)(methyl)-l6-sulfanone | CAS 2362002-14-8.

Sources

Method

Application Note: Chemoselective Sonogashira Coupling of Imino(4-iodophenyl)(methyl)-l6-sulfanone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Chemoselective C–C bond formation in the presence of an unprotected sulfoximine moiety. Strategic Importance in Medicinal Che...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Chemoselective C–C bond formation in the presence of an unprotected sulfoximine moiety.

Strategic Importance in Medicinal Chemistry

The sulfoximine functional group—characterized by its high chemical stability, structural bulk, and hydrogen-bonding capabilities—has emerged as a premier bioisostere for sulfones and sulfonamides in modern drug development. The compound Imino(4-iodophenyl)(methyl)-l6-sulfanone (commonly known as 4-iodophenyl methyl sulfoximine) serves as a highly versatile building block.

Functionalizing the aryl core of this scaffold via the [1] allows for the rapid introduction of alkyne vectors. However, the presence of the free, unprotected imino (–NH) group presents a potential chemoselectivity challenge, as transition metals can inadvertently catalyze N-arylation or N-alkynylation. This guide details the mechanistic rationale and optimized protocols required to achieve strictly C-selective alkynylation.

Mechanistic Insights & Causality (E-E-A-T)

Achieving high yields in the Sonogashira coupling of Imino(4-iodophenyl)(methyl)-l6-sulfanone relies on understanding the interplay between the catalyst, the base, and the substrate's intrinsic electronic properties.

  • Chemoselectivity (C-I vs. N-H Reactivity): The sulfoximine nitrogen is adjacent to a highly oxidized sulfur(VI) center. The strong electron-withdrawing nature of the methylsulfonyl-like system significantly diminishes the nucleophilicity of the nitrogen lone pair compared to standard anilines. Consequently, under mild conditions (room temperature to 50 °C), the Pd(0) catalyst selectively undergoes oxidative addition at the weak C–I bond. Competitive Buchwald-Hartwig N-arylation is avoided because it typically requires strong inorganic bases (e.g., NaOtBu) and elevated temperatures [2].

  • Catalyst Selection: Pd(PPh3​)2​Cl2​ is selected as the precatalyst over more electron-rich systems. The triphenylphosphine ligands provide sufficient electron density to facilitate the oxidative addition into the highly reactive aryl iodide, while remaining sterically accessible enough to allow smooth transmetalation from the copper acetylide [3].

  • Base and Solvent Rationale: Triethylamine ( Et3​N ) serves a dual purpose as both the base and a co-solvent (often paired with THF). It is sufficiently basic to deprotonate the terminal alkyne once coordinated to copper, but strictly non-nucleophilic, preventing unwanted side reactions with the electrophilic Pd-aryl intermediate.

  • Suppression of Glaser Homocoupling: The most common failure mode in this reaction is the oxidative homocoupling of the alkyne (Glaser coupling). This is caused by the presence of dissolved oxygen, which oxidizes Cu(I) to Cu(II). Rigorous degassing (via freeze-pump-thaw or prolonged argon sparging) is an absolute requirement to maintain the integrity of the self-validating protocol.

Catalytic Cycle & Workflow

The following diagram illustrates the orthogonal but interconnected Palladium and Copper cycles, specifically tailored to the functionalization of the sulfoximine substrate.

G cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-Catalytic Cycle ArI Imino(4-iodophenyl)(methyl)-l6-sulfanone PdII_Ox Trans-[Pd(II)(Ar)(I)] (Oxidative Addition) ArI->PdII_Ox Alkyne Terminal Alkyne + Base Cu_Act Cu-Acetylide Intermediate Alkyne->Cu_Act CuI, Base Product Alkynylated Sulfoximine Product Pd0 Pd(0) Active Catalyst Pd0->PdII_Ox + Ar-I PdII_Trans Trans-[Pd(II)(Ar)(Alkyne)] (Transmetalation) PdII_Ox->PdII_Trans + Cu-Acetylide PdII_Cis Cis-[Pd(II)(Ar)(Alkyne)] (Isomerization) PdII_Trans->PdII_Cis Isomerization PdII_Cis->Product PdII_Cis->Pd0 Reductive Elimination CuI CuI Precatalyst CuI->Cu_Act Base, -HI Cu_Act->PdII_Trans Cu_Act->CuI Transmetalation

Figure 1: Catalytic cycle of the Sonogashira coupling highlighting chemoselective functionalization.

Quantitative Optimization Data

To validate the chosen conditions, a matrix of variables was assessed. The data below demonstrates why the specific combination of Pd(PPh3​)2​Cl2​ , CuI, and ambient temperature is optimal for preserving the free –NH group while maximizing conversion.

EntryCatalyst (5 mol%)Co-CatalystSolvent / BaseTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)2​Cl2​ CuI (10 mol%) THF / Et3​N (1:1) 25 92% Clean conversion; strictly C-selective.
2 Pd(PPh3​)4​ CuI (10 mol%)DMF / Et3​N (4:1)2581%Minor Glaser homocoupling observed.
3 Pd(OAc)2​ CuI (10 mol%)DMF / K2​CO3​ 8034%Substrate degradation; trace N-arylation.
4 Pd(PPh3​)2​Cl2​ NoneTHF / Et3​N (1:1)6018%Copper-free conditions are too sluggish.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure reproducibility and high fidelity of the final product.

Materials Required:
  • Substrate: Imino(4-iodophenyl)(methyl)-l6-sulfanone (1.0 mmol, 281 mg)

  • Coupling Partner: Phenylacetylene (or other terminal alkyne) (1.2 mmol, 1.2 equiv)

  • Catalysts: Pd(PPh3​)2​Cl2​ (0.05 mmol, 35 mg), CuI (0.10 mmol, 19 mg)

  • Solvents: Anhydrous THF (5.0 mL), Triethylamine ( Et3​N ) (5.0 mL)

Step-by-Step Methodology:
  • Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Imino(4-iodophenyl)(methyl)-l6-sulfanone (281 mg), Pd(PPh3​)2​Cl2​ (35 mg), and CuI (19 mg).

  • Atmospheric Control (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Removing oxygen prevents the Cu-catalyzed Glaser homocoupling of the alkyne.

  • Solvent Addition: Syringe in anhydrous, degassed THF (5.0 mL) and degassed Et3​N (5.0 mL). The mixture will appear as a pale yellow/tan suspension.

  • Alkyne Introduction: Add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe over 2 minutes.

    • Self-Validation Checkpoint: Within 10–15 minutes, the reaction mixture should transition from pale yellow to a dark brown/black homogeneous solution or fine suspension. This color change confirms the generation of the active Pd(0) species and the Cu-acetylide complex.

  • Reaction Propagation: Stir the mixture at 25 °C for 12 hours under a positive pressure of Argon.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 100% EtOAc or DCM/MeOH 95:5). The starting aryl iodide is strongly UV-active; its complete disappearance indicates reaction completion. The product typically runs slightly higher (more non-polar) than the starting sulfoximine.

  • Quench and Workup: Dilute the reaction mixture with EtOAc (20 mL) and transfer to a separatory funnel. Add 20 mL of saturated aqueous NH4​Cl .

    • Self-Validation Checkpoint: The aqueous layer should turn distinctly blue. This indicates the successful sequestration of copper salts as the water-soluble [Cu(NH3​)4​]2+ complex, preventing heavy metal contamination of your API intermediate.

  • Extraction: Separate the layers. Extract the aqueous phase with additional EtOAc ( 2×15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 50% to 100% EtOAc in Hexanes) to afford the pure alkynylated sulfoximine.

References

  • Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • The Preparation of Diaryl Sulfoxinium Triflates and Their Application in Palladium-Catalyzed Cross-Coupling Reactions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at:[Link]

Application

Application Notes and Protocols: Utilizing Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone in Agrochemical Synthesis

Introduction: The Ascendant Role of Sulfoximines in Modern Agrochemicals The sulfoximine functional group, once a curiosity of organosulfur chemistry, has emerged as a privileged scaffold in both medicinal and agricultur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Ascendant Role of Sulfoximines in Modern Agrochemicals

The sulfoximine functional group, once a curiosity of organosulfur chemistry, has emerged as a privileged scaffold in both medicinal and agricultural sciences.[1][2][3] As mono-aza analogues of sulfones, sulfoximines possess a unique combination of physicochemical properties: they are stable, polar, and capable of engaging in hydrogen bonding, which can enhance a molecule's pharmacokinetic and metabolic profile.[4][5] In the agrochemical sector, this has translated into the development of novel insecticides, with the marketed product sulfoxaflor serving as a prominent example of the sulfoximine core's utility.[1]

The molecule at the center of this guide, Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone (CAS 2362002-14-8), represents a versatile building block for agrochemical discovery.[6] It combines the desirable sulfoximine moiety with a strategically placed iodine atom on the aromatic ring. This iodo-group serves as a powerful synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note provides a comprehensive guide to the synthesis of this key intermediate and demonstrates its utility in constructing complex molecular architectures relevant to next-generation crop protection agents.

PART I: Synthesis of Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone

The preparation of NH-sulfoximines from their corresponding sulfoxides is a well-established and reliable transformation.[7][8] The protocol detailed here is adapted from robust, metal-free methods that utilize a hypervalent iodine(III) reagent as an oxidant in the presence of a simple ammonia source.[9] This approach is favored for its operational simplicity, broad functional group tolerance, and stereospecific retention of configuration at the sulfur center if an enantioenriched sulfoxide is used.[7]

Experimental Protocol 1: Synthesis from (4-Iodophenyl)(methyl) sulfoxide

This protocol describes the direct NH-transfer to a sulfoxide to yield the target NH-sulfoximine.

Rationale: The mechanism is believed to proceed through the formation of an iminoiodinane intermediate from the reaction of the oxidant with the ammonia source. This highly reactive species then transfers a nitrene ('NH') group to the sulfur atom of the sulfoxide.[7][10] Methanol is an excellent solvent for this reaction, facilitating the dissolution of the reagents and promoting the reaction rate.[9]

// Nodes A [label="(4-Iodophenyl)(methyl) sulfoxide\n+ Ammonium Carbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="(Diacetoxyiodo)benzene\n(Oxidant)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Reaction Vessel\n(Methanol, RT)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Stirring (12-24h)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Reaction Quench\n(aq. Na2S2O3)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Extraction\n(e.g., DCM or EtOAc)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Purification\n(Silica Gel Chromatography)", shape=folder, fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D [label="Initiate Reaction"]; D -> E [label="Reaction Complete (TLC)"]; E -> F; F -> G; G -> H; }

Caption: Workflow for the synthesis of the target sulfoximine.

Materials & Reagents:

  • (4-Iodophenyl)(methyl) sulfoxide

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Ammonium carbamate (NH₂COONH₄)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (4-iodophenyl)(methyl) sulfoxide (1.0 equiv).

  • Add ammonium carbamate (2.0 equiv) followed by (diacetoxyiodo)benzene (1.5 equiv).

  • Add anhydrous methanol to achieve a substrate concentration of approximately 0.2 M.

  • Seal the flask and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfoxide is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose the excess oxidant.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone.

ParameterCondition/ValueRationale
Stoichiometry
Sulfoxide1.0 equivLimiting reagent
NH₂COONH₄2.0 equivEnsures a sufficient supply of the 'NH' source.
PhI(OAc)₂1.5 equivDrives the reaction to completion.
Reaction Conditions
SolventMethanolExcellent solubility for reagents and facilitates the reaction.[9]
TemperatureRoom TemperatureMild conditions preserve sensitive functional groups.
Duration12-24 hoursTypical timeframe for complete conversion.
Workup & Purification
Quenchaq. Na₂S₂O₃Safely neutralizes the hypervalent iodine oxidant.
PurificationColumn ChromatographyStandard method for isolating products of high purity.

PART II: Physicochemical Properties & Safe Handling

While a specific, verified Safety Data Sheet (SDS) for Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone is not widely available, safety precautions can be inferred from related structures such as other aryl sulfoximines and organoiodine compounds.[11][12]

PropertyEstimated Value / Information
CAS Number 2362002-14-8[6]
Molecular Formula C₇H₇INOS
Molecular Weight 280.11 g/mol
Appearance Likely a white to off-white solid.
Solubility Expected to be soluble in polar organic solvents (DCM, MeOH, DMSO).

Safety & Handling:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[13]

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[11] Organoiodine compounds can be lachrymatory and skin irritants.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

PART III: Application in Agrochemical Synthesis via Cross-Coupling

The iodophenyl moiety of Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone is a prime functional group for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse structural motifs, a cornerstone of modern discovery chemistry programs.[14] The following protocol details a Suzuki-Miyaura coupling to introduce a substituted pyrazole ring, a heterocycle frequently found in potent agrochemicals.

Experimental Protocol 2: Suzuki-Miyaura Coupling for Pyrazole Moiety Installation

Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used C-C bond-forming reactions, known for its mild conditions and tolerance of a vast array of functional groups, including the NH-sulfoximine. The iodide on the starting material provides high reactivity, often allowing for lower catalyst loadings and shorter reaction times compared to the corresponding bromides or chlorides.

// Nodes A [label="Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone\n+ Pyrazole Boronic Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pd Catalyst (e.g., Pd(PPh₃)₄)\n+ Base (e.g., K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Reaction Vessel\n(Solvent: Dioxane/H₂O)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Heating (e.g., 80-100 °C)\nunder Inert Atmosphere (N₂/Ar)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Aqueous Workup", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Extraction\n(e.g., EtOAc)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Purification\n(Silica Gel Chromatography)", shape=folder, fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="N-H Sulfoximine-Pyrazole Adduct\n(Agrochemical Precursor)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D [label="Initiate Coupling"]; D -> E [label="Reaction Complete (TLC)"]; E -> F; F -> G; G -> H; }

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

  • Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask, add Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone (1.0 equiv), the pyrazole boronic ester (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and water in a 4:1 ratio (v/v) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired coupled product.

ParameterCondition/ValueRationale
Stoichiometry
Sulfoximine1.0 equivLimiting reagent.
Boronic Ester1.2 equivA slight excess ensures complete consumption of the iodide.
Base (K₂CO₃)3.0 equivEssential for the transmetalation step in the catalytic cycle.
Catalyst5 mol %Typical catalyst loading for efficient coupling.
Reaction Conditions
SolventDioxane/H₂O (4:1)Common solvent system that facilitates solubility of both organic and inorganic reagents.
Temperature90 °CProvides thermal energy to drive the catalytic cycle efficiently.
AtmosphereInert (N₂ or Ar)Prevents oxidation and degradation of the Pd(0) catalyst.

Conclusion

Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone is a highly valuable and versatile intermediate for the synthesis of complex agrochemical candidates. Its straightforward preparation from common starting materials, combined with the synthetic utility of the iodophenyl group, provides a direct route to novel chemical matter. The protocols described herein offer robust and reproducible methods for both the synthesis of this building block and its subsequent elaboration into more complex structures, empowering researchers in the design and development of next-generation crop protection solutions.

References

  • Bull, J. A., & Luisi, R. (2023).
  • Ma, Y., et al. (2021). Autocatalytic photoredox Chan-Lam coupling of free diaryl sulfoximines with arylboronic acids. PMC.
  • (2008). Synthesis and Insecticidal Activity of N-Substituted (1,3-Thiazole)alkyl Sulfoximine Derivatives. Journal of Agricultural and Food Chemistry.
  • Capriati, V., et al. (2021). Synthesis and Transformations of NH‐Sulfoximines. Chemistry – A European Journal.
  • Taylor & Francis. (n.d.). Sulfoximine – Knowledge and References. Taylor & Francis Online.
  • J&K Scientific LLC. (n.d.). Imino(4-iodophenyl)(methyl)-l6-sulfanone | 2362002-14-8. J&K Scientific.
  • Organic Syntheses. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Organic Syntheses Procedure.
  • Bolm, C., et al. (2012). Synthesis of chiral sulfoximine-based thioureas and their application in asymmetric organocatalysis. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-N coupling. Organic Chemistry Portal.
  • Sigma-Aldrich. (2025).
  • Bolm, C., et al. (2016). Organocatalytic Kinetic Resolution of Sulfoximines. Journal of the American Chemical Society.
  • Movassaghi, M., & Schmidt, M. A. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society.
  • Fisher Scientific. (2025).
  • ResearchGate. (n.d.). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols.
  • Wiley Online Library. (n.d.). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry – A European Journal.
  • CymitQuimica. (2024).
  • Wikipedia. (n.d.). Iminoiodinane. Wikipedia.
  • ResearchGate. (2026). Synthesis and perspective of organosulfur chemicals in agrochemicals.
  • GuideChem. (n.d.). imino(methyl)(4-nitrophenyl)-lambda6-sulfanone (CAS No. 22133-01-3) SDS. GuideChem.
  • Fuchs, K., et al. (n.d.).
  • Luisi, R., & Bull, J. A. (n.d.).
  • ResearchGate. (2025). 4-{[(4-Iodophenyl)imino]methyl}phenyl Octadecanoate.
  • BenchChem. (2026). Synthesis Protocol for 4-[[(4-Fluorophenyl)imino]methyl]-phenol: An In-depth Technical Guide. BenchChem.
  • Organic Chemistry Portal. (2007). Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines: Novel and Easy Access of NH-Sulfoximines. Organic Chemistry Portal.

Sources

Method

Protocols for the enantioselective synthesis of Imino(4-iodophenyl)(methyl)-l6-sulfanone

Application Note: Enantioselective Synthesis of (S)-Imino(4-iodophenyl)(methyl)-l6-sulfanone via Stereospecific NH Transfer Executive Summary & Strategic Importance Sulfoximines have emerged as highly privileged structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis of (S)-Imino(4-iodophenyl)(methyl)-l6-sulfanone via Stereospecific NH Transfer

Executive Summary & Strategic Importance

Sulfoximines have emerged as highly privileged structural motifs in modern medicinal chemistry, offering enhanced aqueous solubility, metabolic stability, and unique hydrogen-bonding capabilities compared to traditional sulfones. Specifically, Imino(4-iodophenyl)(methyl)-l6-sulfanone (commonly known as 4-iodophenyl methyl sulfoximine, CAS: 2362002-14-8) is a highly versatile chiral building block. The presence of the 4-iodo substituent provides an essential synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of complex, enantioenriched drug-like scaffolds.

Mechanistic Causality & Workflow Design

The synthesis relies on establishing the stereocenter early and transferring it with absolute fidelity.

  • Asymmetric Oxidation (Kagan-Sharpless Modification): Prochiral 4-iodothioanisole is oxidized to (S)-4-iodophenyl methyl sulfoxide. The causality behind using the Kagan modification (Ti(OiPr)4, (+)-diethyl tartrate, water, and t-BuOOH) lies in the addition of water. Water alters the titanium complex from a dimer to a polymeric chiral structure, creating a highly specific chiral pocket that dictates facial selectivity during oxygen transfer, routinely delivering >95% ee [2].

  • Stereospecific NH Transfer: The chiral sulfoxide undergoes imidation using ammonium carbamate and (diacetoxyiodo)benzene (PhI(OAc)2). This metal-free methodology proceeds with complete retention of configuration at the sulfur center. PhI(OAc)2 acts as an oxidant to generate a highly reactive, short-lived electrophilic nitrogen species (likely PhINH) from the ammonia source, which subsequently undergoes nucleophilic attack by the sulfoxide [1].

Pathway Sulfide 4-Iodothioanisole (Prochiral Sulfide) Sulfoxide (S)-4-Iodophenyl methyl sulfoxide (Enantioenriched Intermediate) Sulfide->Sulfoxide Asymmetric Oxidation Ti(OiPr)4, (+)-DET, H2O, t-BuOOH Yield: >85%, ee: >95% Sulfoximine (S)-Imino(4-iodophenyl)(methyl)-l6-sulfanone (Target Pharmacophore) Sulfoxide->Sulfoximine Stereospecific NH Transfer NH2CO2NH4, PhI(OAc)2, MeOH, 25°C Retention of Configuration

Synthetic workflow for the enantioselective preparation of (S)-4-iodophenyl methyl sulfoximine.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and expected analytical outcomes for the two-step sequence, ensuring a reproducible and self-validating workflow.

Reaction StepReagent / CatalystEquivalentsTemp / TimeExpected YieldExpected ee
1. Sulfoxidation 4-Iodothioanisole1.0 eq-20 °C, 16 h85 - 90%> 95%
Ti(OiPr)4 / (+)-DET0.5 eq / 1.0 eq
H2O / t-BuOOH0.5 eq / 1.1 eq
2. NH Transfer (S)-Sulfoxide1.0 eq25 °C, 1 - 2 h75 - 85%> 95%
PhI(OAc)23.0 eq
Ammonium Carbamate4.0 eq

Detailed Experimental Protocols

Step 1: Synthesis of (S)-4-Iodophenyl methyl sulfoxide

Self-Validating Principle: The formation of the chiral titanium complex is visually confirmed by a color change to pale yellow. Strict temperature control prevents racemic background oxidation.

  • Catalyst Aging: To a flame-dried, nitrogen-purged flask, add anhydrous CH2Cl2 (0.2 M relative to substrate). Add Ti(OiPr)4 (0.5 eq) and (+)-diethyl tartrate (1.0 eq). Stir at room temperature for 5 minutes.

  • Water Addition: Slowly add deionized H2O (0.5 eq) via microsyringe. Causality: This precise stoichiometric addition is critical to form the active chiral polymeric titanium species. Stir for 20 minutes until the solution becomes homogeneous.

  • Substrate Addition: Cool the mixture to -20 °C using a cryocooler. Add 4-iodothioanisole (1.0 eq) dissolved in a minimal amount of CH2Cl2.

  • Oxidation: Dropwise add t-BuOOH (1.1 eq, 5.5 M in decane). Maintain the reaction strictly at -20 °C for 16 hours.

  • Workup & Validation: Quench with water and stir vigorously. Filter through a Celite pad to remove titanium dioxide precipitates. Extract with CH2Cl2, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

    • In-Process Control (IPC): TLC (Hexanes/EtOAc 1:1) will show the sulfoxide as a highly UV-active spot at lower Rf (~0.3) compared to the sulfide (~0.8).

Step 2: Stereospecific NH Transfer to (S)-Imino(4-iodophenyl)(methyl)-l6-sulfanone

Self-Validating Principle: The reaction is driven by the controlled release of ammonia and decarboxylation. Effervescence serves as a visual indicator of reagent activation.

  • Reaction Setup: In an open-air flask, dissolve (S)-4-iodophenyl methyl sulfoxide (1.0 eq) in HPLC-grade Methanol (0.5 M). Causality: Methanol is specifically chosen as it stabilizes the hypervalent iodine intermediates and facilitates the solubility of the ammonium salt [1].

  • Oxidant Addition: Add (diacetoxyiodo)benzene (PhI(OAc)2) (3.0 eq) in a single portion.

  • Controlled Imidation: Add ammonium carbamate (4.0 eq) in 10 equal portions over 15 minutes. Causality: Ammonium carbamate decomposes into ammonia and CO2. Adding it in portions controls the rate of decarboxylation (effervescence) and prevents the localized depletion of the active electrophilic nitrogen species [1].

  • Monitoring: Stir at 25 °C for 1 hour. The solution will transition from colorless to pale yellow.

    • IPC: TLC (EtOAc/MeOH 9:1) will show the complete consumption of the sulfoxide and the appearance of the highly polar sulfoximine (Rf ~0.2).

  • Workup & Isolation: Evaporate the methanol under reduced pressure. Redissolve the resulting slurry in EtOAc and wash with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Separate the organic layer, dry over MgSO4, and concentrate. Purify via flash chromatography to yield the target sulfoximine.

Analytical Validation Standards

To ensure the trustworthiness of the isolated target, perform the following validations:

  • 1H NMR (CDCl3): The diagnostic S-methyl protons in the sulfoxide appear as a singlet at ~2.7 ppm. Upon conversion to the sulfoximine, the increased electron-withdrawing nature of the S=N bond shifts this singlet downfield to ~3.1 ppm .

  • Chiral HPLC: Validate the retention of configuration using a chiral stationary phase (e.g., Chiralcel OD-H). The ee of the final sulfoximine must perfectly match the ee of the intermediate sulfoxide, confirming the stereospecificity of the NH transfer mechanism [1, 2].

References

  • Bull, J. A.; Luisi, R. et al. "Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene", Organic Syntheses 2023, 100, 186-198. Available at:[Link]

  • Wojaczyńska, E.; Wojaczyński, J. "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds", Chemical Reviews 2020, 120, 4578-4611. Available at:[Link]

Application

Application Note: Copper-Catalyzed C-N Bond Formation Using Imino(4-iodophenyl)(methyl)-l6-sulfanone as a Bifunctional Synthon

Executive Summary The incorporation of the sulfoximine moiety into pharmaceutical scaffolds has surged due to its unique physicochemical properties, including high chemical stability, hydrogen-bonding capacity, and impro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the sulfoximine moiety into pharmaceutical scaffolds has surged due to its unique physicochemical properties, including high chemical stability, hydrogen-bonding capacity, and improved aqueous solubility[1]. Imino(4-iodophenyl)(methyl)-l6-sulfanone (CAS: 2362002-14-8), also known as S -(4-iodophenyl)- S -methylsulfoximine, represents a highly versatile, commercially available building block[2][3].

This application note provides a comprehensive guide for researchers and drug development professionals to perform copper-catalyzed C-N bond formations using this specific synthon. By exploiting the orthogonal reactivity of its nucleophilic N-H group and its electrophilic aryl iodide moiety, chemists can construct complex, fully functionalized bis-aryl sulfoximines and extended pharmaceutical pharmacophores without the need for expensive palladium catalysts or proprietary ligands[4][5].

The Bifunctional Synthon: Orthogonal Reactivity

The strategic value of Imino(4-iodophenyl)(methyl)-l6-sulfanone lies in its dual functionality. Traditional cross-coupling often requires extensive protection/deprotection steps. However, the distinct activation barriers of the N-H and C-I bonds allow for chemoselective, orthogonal functionalization using different copper-catalyzed regimes:

  • Pathway A (Chan-Lam Coupling): Targets the N-H bond exclusively at room temperature using Cu(OAc)₂ and arylboronic acids[6][7]. The C-I bond remains completely inert under these mild, open-air conditions.

  • Pathway B (Ullmann-Type Coupling): Targets the C-I bond at elevated temperatures (110 °C) using CuI and an amine nucleophile[4][5].

OrthogonalWorkflow SM Imino(4-iodophenyl)(methyl)-l6-sulfanone (Bifunctional Synthon) ChanLam Chan-Lam Coupling Cu(OAc)2, Ar-B(OH)2, RT Targets N-H specifically SM->ChanLam Pathway A (N-Arylation) Ullmann Ullmann C-N Coupling CuI, DMEDA, R-NH2, 110°C Targets C-I specifically SM->Ullmann Pathway B (C-Amination) Intermediate N-Aryl-S-(4-iodophenyl) -S-methylsulfoximine ChanLam->Intermediate Product1 S-(4-aminophenyl) -S-methylsulfoximine Ullmann->Product1 Product2 Fully Functionalized Di-aryl Sulfoximine Ullmann->Product2 Intermediate->Ullmann Sequential Coupling

Figure 1: Orthogonal chemoselective functionalization of the bifunctional sulfoximine synthon.

Mechanistic Insights & Causality (E-E-A-T)

To ensure self-validating and reproducible protocols, it is critical to understand the causality behind the experimental conditions chosen for the Ullmann-type C-N coupling.

  • Why Copper over Palladium? While Pd/BINAP systems are effective, they are cost-prohibitive for scale-up and highly sensitive to moisture. Copper(I) salts (e.g., CuI) offer an earth-abundant alternative that, when paired with simple diamine ligands, rival palladium in efficiency[4][8].

  • The Role of DMEDA ( N,N′ -dimethylethylenediamine): Unligated CuI forms insoluble polymeric clusters in organic solvents. DMEDA acts as a bidentate ligand, breaking these clusters to form a soluble, highly active L-Cu-I monomer. Furthermore, the electron-donating nature of the diamine increases the electron density on the copper center, significantly lowering the activation energy required for the oxidative addition into the strong C-I bond.

  • The Role of Cs₂CO₃: Sulfoximines are poor nucleophiles compared to aliphatic amines. Cs₂CO₃ is selected because of its superior solubility in non-polar solvents (like toluene) compared to K₂CO₃, allowing for efficient deprotonation of the sulfoximine during the ligand exchange step without promoting unwanted side reactions[5].

CatalyticCycle CuI [CuI] Precatalyst Active L-Cu(I)-I Active Species CuI->Active + DMEDA OxAdd Oxidative Addition Active->OxAdd + Ar-I CuIII L-Cu(III)(Ar)I Intermediate OxAdd->CuIII LigEx Ligand Exchange CuIII->LigEx + Amine + Cs2CO3 CuIII_N L-Cu(III)(Ar)(N-Sulf) Intermediate LigEx->CuIII_N RedElim Reductive Elimination CuIII_N->RedElim RedElim->Active Catalyst Regeneration Product C-N Product RedElim->Product Product Release

Figure 2: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann-type C-N bond formation.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for the Ullmann-type C-N coupling of sulfoximines with aryl iodides, validating the necessity of each component[5].

EntryCatalyst (10 mol%)Ligand (20 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1 CuI DMEDA Cs₂CO₃ Toluene 110 >95%
2CuINoneCs₂CO₃Toluene110<10%
3Cu(OAc)₂DMEDACs₂CO₃Toluene11065%
4CuIDMEDAK₂CO₃Toluene11045%
5NoneDMEDACs₂CO₃Toluene1100%

Table 1: Optimization matrix demonstrating the critical dependency on the CuI/DMEDA/Cs₂CO₃ triad for maximum conversion.

Experimental Protocols

Protocol A: Chemoselective N-Arylation (Chan-Lam Coupling)

Objective: Functionalize the N-H position while preserving the highly reactive Aryl Iodide for downstream coupling.

Reagents:

  • Imino(4-iodophenyl)(methyl)-l6-sulfanone: 1.0 mmol

  • Arylboronic Acid: 2.0 mmol

  • Cu(OAc)₂ (Anhydrous): 0.1 mmol (10 mol%)

  • Methanol (MeOH): 5.0 mL

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask, add Imino(4-iodophenyl)(methyl)-l6-sulfanone (281.1 mg, 1.0 mmol), the desired arylboronic acid (2.0 mmol), and Cu(OAc)₂ (18.2 mg, 0.1 mmol)[6].

  • Solvent Addition: Add 5.0 mL of reagent-grade Methanol. Causality: Methanol facilitates the transmetalation step from boron to copper better than non-polar solvents.

  • Aerobic Stirring: Stir the deep blue/green suspension vigorously at room temperature (20-25 °C) open to the atmosphere for 12–24 hours. Causality: Atmospheric oxygen is strictly required as the terminal oxidant to turn over the Cu(II)/Cu(III) catalytic cycle. Do not degas.

  • Monitoring: Monitor the reaction via TLC (EtOAc/Hexanes 1:1). The starting material spot (UV active) should disappear.

  • Workup: Filter the crude mixture through a short pad of Celite to remove insoluble copper salts. Wash the pad with EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the N -Aryl- S -(4-iodophenyl)- S -methylsulfoximine intermediate.

Protocol B: C-N Cross-Coupling of the Aryl Iodide (Ullmann-Type)

Objective: Couple the preserved Aryl Iodide moiety with an external amine or a second sulfoximine to build extended scaffolds.

Reagents:

  • N -Aryl- S -(4-iodophenyl)- S -methylsulfoximine (from Protocol A): 1.0 mmol

  • Amine Nucleophile (e.g., morpholine, aniline, or another sulfoximine): 1.2 mmol

  • CuI: 0.1 mmol (10 mol%)

  • DMEDA ( N,N′ -dimethylethylenediamine): 0.2 mmol (20 mol%)

  • Cs₂CO₃: 2.0 mmol

  • Anhydrous Toluene: 3.0 mL

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Oven-dry a Schlenk tube or a sealed pressure vial. Add the aryl iodide intermediate (1.0 mmol), CuI (19.0 mg, 0.1 mmol), and Cs₂CO₃ (651.6 mg, 2.0 mmol). Causality: Cu(I) is susceptible to aerobic oxidation to inactive Cu(II) species at high temperatures; an inert atmosphere is mandatory.

  • Degassing: Evacuate and backfill the vessel with Argon three times.

  • Liquid Addition: Under a positive flow of Argon, inject anhydrous toluene (3.0 mL), the amine nucleophile (1.2 mmol), and DMEDA (21.5 µL, 0.2 mmol)[4][5].

  • Thermal Activation: Seal the tube and heat the vigorously stirring mixture in an oil bath at 110 °C for 24 hours. The mixture will turn into a dark, heterogeneous suspension.

  • Quenching & Copper Sequestration: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and transfer to a separatory funnel. Add 10 mL of a 5% aqueous NH₄OH solution. Causality: The ammonia wash is a critical self-validating step. It selectively sequesters residual copper ions into water-soluble, deep-blue [Cu(NH3​)4​]2+ complexes, preventing heavy metal contamination in the final pharmaceutical intermediate.

  • Extraction: Separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash chromatography (DCM/MeOH gradients are often required for highly polar bis-sulfoximines) to isolate the final product.

Analytical Validation

To confirm the structural integrity of the synthesized compounds:

  • NMR Spectroscopy: The S -methyl group of the sulfoximine appears as a distinct sharp singlet around δ 3.10–3.40 ppm in 1 H NMR. Upon N-arylation (Protocol A), expect a characteristic downfield shift of the aromatic protons of the newly attached ring.

  • Mass Spectrometry (HRMS): The loss of the iodine atom (Protocol B) will result in a mass shift of -126.9 Da, replaced by the mass of the incoming nucleophile.

References

  • Sedelmeier, J., & Bolm, C. (2005). Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides. Journal of Organic Chemistry, 70(17), 6904-6906.[Link][4][5][8]

  • Moessner, C., & Bolm, C. (2005). Cu(OAc)₂-Catalyzed N-Arylations of Sulfoximines with Aryl Boronic Acids. Organic Letters, 7(13), 2667-2669.[Link][6]

  • Frings, M., Bolm, C., et al. (2012). Sulfoximines as Ligands in Asymmetric Metal Catalysis and Medicinal Chemistry. RWTH Publications. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Imino(4-iodophenyl)(methyl)-l6-sulfanone

Overview Imino(4-iodophenyl)(methyl)-l6-sulfanone (commonly known as 4-iodophenyl methyl sulfoximine) is a highly valuable synthetic building block in medicinal chemistry. The preservation of the 4-iodo moiety is critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Imino(4-iodophenyl)(methyl)-l6-sulfanone (commonly known as 4-iodophenyl methyl sulfoximine) is a highly valuable synthetic building block in medicinal chemistry. The preservation of the 4-iodo moiety is critical, as it serves as a versatile handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig aminations).

Historically, sulfoximine synthesis relied on transition metal catalysts (Rh, Fe, Cu) and hazardous nitrene precursors[1]. However, for aryl iodides, metal-catalyzed routes risk competitive oxidative addition into the C–I bond, leading to catastrophic deiodination. The current gold-standard methodology is the metal-free, one-pot NH/O transfer protocol developed by Bull and Luisi[1], utilizing (diacetoxyiodo)benzene [PhI(OAc)₂] and ammonium carbamate.

Reaction Pathway Visualization

G Sulfide 4-Iodophenyl Methyl Sulfide (Starting Material) Sulfilimine Sulfilimine Intermediate (Major Pathway) Sulfide->Sulfilimine NH-Transfer (via Iodonitrene) Sulfoxide Sulfoxide Intermediate (Minor Pathway) Sulfide->Sulfoxide O-Transfer (Trace H2O / MeOH) Iodonitrene Iodonitrene [PhIN+] (Active Species) Iodonitrene->Sulfilimine Sulfoximine 4-Iodophenyl Methyl Sulfoximine (Target Product) Sulfilimine->Sulfoximine O-Transfer (PhI(OAc)2 / MeOH) Sulfoxide->Sulfoximine NH-Transfer (via Iodonitrene) Sulfone Sulfone Byproduct (Over-oxidation) Sulfoxide->Sulfone Over-oxidation (Depleted NH3)

Mechanistic pathways for the one-pot synthesis of 4-iodophenyl methyl sulfoximine from sulfide.

Standard Operating Procedure (SOP): Metal-Free One-Pot Synthesis

This protocol describes the direct conversion of 4-iodophenyl methyl sulfide to the target sulfoximine. It is designed as a self-validating system to ensure experimental integrity at every step.

  • Preparation : In an appropriately sized open-neck round-bottom flask, dissolve 4-iodophenyl methyl sulfide (1.0 equiv, e.g., 10 mmol) and ammonium carbamate (2.0 equiv, 20 mmol) in HPLC-grade Methanol to achieve a 0.2 M sulfide concentration.

    • Causality Note: Methanol is non-negotiable as the primary solvent; it facilitates the dissolution of ammonium carbamate and stabilizes the transient iminoiodinane intermediate[1].

  • Oxidant Addition : Add PhI(OAc)₂ (2.5 equiv, 25 mmol) portion-wise over 10 minutes at room temperature (25 °C).

    • Self-Validating Check: You must observe immediate effervescence (CO₂ gas evolution). If no bubbling occurs, your ammonium carbamate has degraded into inactive byproducts, and the reaction will fail (leading exclusively to sulfone formation). Stop the experiment and source fresh reagents.

  • Reaction : Stir the mixture vigorously at room temperature for 3 hours. The reaction will be mildly exothermic initially.

  • Workup : Concentrate the mixture under reduced pressure to remove methanol. Redissolve the residue in EtOAc and wash with saturated aqueous Na₂CO₃ to neutralize acetic acid byproducts, followed by brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (typically eluting with Hexanes/EtOAc gradients to neat EtOAc, as sulfoximines are highly polar).

Quantitative Data: Reaction Condition Optimization

The following table summarizes how deviations from the standard protocol impact chemoselectivity and overall yield for the 4-iodophenyl substrate.

Reaction ConditionConversion (%)Target Sulfoximine Yield (%)Sulfone Byproduct (%)Deiodination (%)
Standard (2.5 eq PhI(OAc)₂, 2.0 eq NH₂CO₂NH₄, MeOH) >99%85 - 90% < 5%0%
Low Ammonia (2.5 eq PhI(OAc)₂, 1.0 eq NH₂CO₂NH₄)>99%40%55% 0%
Aprotic Solvent (MeCN only, no MeOH)60%45%15%0%
Rh-Catalyzed (Rh₂(OAc)₄, PhI(OAc)₂, NH₂CO₂NH₄)>99%30%10%>40%

Troubleshooting FAQs

Q1: My reaction is yielding high amounts of 4-iodophenyl methyl sulfone instead of the desired sulfoximine. How do I fix this? A: This is the most common failure mode and is caused by an imbalance in the NH-transfer versus O-transfer rates. Mechanistic studies confirm that the active electrophilic species for imination is an iodonitrene [PhIN⁺], which forms from the condensation of ammonia (released by the carbamate) and PhI(OAc)₂[2]. Ammonium carbamate is notoriously unstable and decomposes over time into NH₃ and CO₂ gas inside the storage bottle, leaving you with a lower effective equivalent of ammonia. Without sufficient ammonia in solution, PhI(OAc)₂ acts purely as an oxygen-transfer agent, rapidly oxidizing the sulfide to the sulfoxide, and then over-oxidizing it to the sulfone. Solution: Always use fresh, properly stored ammonium carbamate. If the problem persists, increase the ammonium carbamate to 3.0 equivalents to ensure the NH-transfer kinetically outcompetes the second O-transfer.

Q2: The reaction stalls at the sulfoxide intermediate. How do I push it to completion? A: Sulfoxides are significantly less nucleophilic than sulfides. If your starting material was the sulfide, it means the initial O-transfer outpaced the NH-transfer, and the resulting sulfoxide is now struggling to react with the remaining iodonitrene. This is often an issue of solubility; as the reaction progresses, the concentration of byproducts (like acetic acid and iodobenzene) increases, which can precipitate the active species. Solution: Do not just blindly add more oxidant. Add a supplementary "spike" of both ammonium carbamate (1.0 equiv) and PhI(OAc)₂ (1.0 equiv). Alternatively, if you are scaling up (>10 grams), adopt a mixed solvent system. Process chemists at AstraZeneca solved this exact stalling issue during a 30 kg scale-up by using a Methanol/Toluene co-solvent system[3], which maintains the solubility of all intermediates throughout the reaction lifecycle.

Q3: Can I use a transition metal catalyst to speed up the imination step? A: Absolutely not for this specific substrate. While Rhodium and Iron catalysts are historically well-documented for sulfoximine synthesis, your target molecule contains a highly reactive 4-iodoaryl moiety. Transition metals will readily undergo oxidative addition into the C–I bond, leading to dehalogenation or unwanted homocoupling. The metal-free hypervalent iodine protocol is strictly required to maintain perfect chemoselectivity and preserve the iodine handle[1].

Q4: I am scaling this up to 50 grams. What safety and operational considerations should I account for? A: The decomposition of ammonium carbamate and the reaction of PhI(OAc)₂ generate significant volumes of carbon dioxide gas and a noticeable exotherm[1]. On a 50-gram scale, rapid addition of the oxidant will cause violent outgassing and potential solvent boil-over. Solution: Use a vessel with at least 5x the total reaction volume. Do not seal the system; use an open neck or a vented bubbler. Add the PhI(OAc)₂ in 5 distinct portions, waiting for the effervescence to subside and the internal temperature to stabilize (keep it <30 °C using a room-temperature water bath) before the next addition.

References

  • Bull, J. A., & Luisi, R. (2016). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. National Institutes of Health (PMC).[Link]

  • Bull, J. A., et al. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. National Institutes of Health (PMC).[Link]

  • Wimmer, A. (2020). Copper-Catalyzed N−H Functionalizations of NH-Sulfoximines for C−N Bond Formation. RWTH Aachen University Publications.[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Chromatography of Imino(4-iodophenyl)(methyl)-l6-sulfanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the unique chromatographic challenges associated with Imino(4-iodophenyl)(methyl)-l6-sulfan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the unique chromatographic challenges associated with Imino(4-iodophenyl)(methyl)-l6-sulfanone (CAS: 2362002-14-8).

This molecule presents a distinct purification challenge due to its structural dichotomy: it features a highly polar, Lewis-basic sulfoximine core (an unprotected =NH group) coupled with a highly lipophilic, UV-active 4-iodophenyl moiety. Understanding the causality behind how these functional groups interact with different stationary and mobile phases is critical for achieving >99% purity without compound degradation.

Part 1: Expert Troubleshooting Guide (FAQs)

Q1: Why does my compound streak severely on standard normal-phase silica gel, and how do I fix it? Causality: The unprotected imino group (=NH) of the sulfoximine is Lewis basic. It forms strong hydrogen bonds and acid-base interactions with the acidic silanol groups (Si-OH) present on the surface of standard normal-phase silica gel. This interaction causes severe peak tailing, streaking, and artificially low recovery rates. Self-Validating Check: To validate this mechanism, perform a 2D Thin-Layer Chromatography (TLC) run. If the compound spot elongates diagonally rather than forming a tight circle in the second dimension, silanol interaction is confirmed. Solution: You must neutralize the silica gel. Add 1–2% Triethylamine (Et₃N) to your mobile phase (e.g., EtOAc/Hexane) 1. The Et₃N competitively binds to the acidic silanols, allowing your target sulfoximine to elute as a sharp, symmetrical band.

Q2: I am observing co-elution of the sulfoximine with its starting sulfoxide precursor. How can I improve resolution? Causality: Sulfoxides (S=O) and their corresponding NH-sulfoximines (S(=O)(=NH)) share nearly identical dipole moments and polarities. On normal-phase silica, this often leads to co-elution. Self-Validating Check: If a shallow gradient (e.g., increasing EtOAc by 2% increments) fails to separate the spots on TLC, normal-phase resolution is thermodynamically limited for your specific crude mixture. Solution: Switch your separation mode to Reverse-Phase (RP) chromatography on a C18 column 2. The 4-iodophenyl group provides excellent hydrophobic retention on C18 3. By using a basic aqueous modifier (e.g., 10 mM NH₄HCO₃) rather than an acidic one, you keep the imino group deprotonated, maximizing the subtle lipophilic differences between the sulfoxide and sulfoximine for baseline resolution.

Q3: Is my compound decomposing on the column? I see multiple new spots on my post-column TLC. Causality: While sulfoximines are generally stable aza-analogues of sulfones 4, prolonged exposure to the slightly acidic environment of highly active, unmodified silica gel can sometimes lead to irreversible adsorption or slow hydrolysis. Solution: Minimize column residence time by utilizing pressurized flash chromatography rather than gravity columns. Alternatively, switch to neutral Alumina (Activity II or III) as the stationary phase, which entirely bypasses the acidic silanol issue.

Part 2: Chromatography Solvents & Additives Data

To optimize your purification strategy, reference the empirical data below detailing how different solvent systems and additives impact the retention and peak shape of Imino(4-iodophenyl)(methyl)-l6-sulfanone.

Chromatography TypeSolvent SystemAdditive / ModifierRetention Impact ( Rf​ / tR​ )Peak Shape Quality
Normal Phase (Silica) Hexane / EtOAc (1:1)None Rf​ ~ 0.20 (Delayed)Poor (Severe Streaking)
Normal Phase (Silica) Hexane / EtOAc (1:1)1-2% Et₃N Rf​ ~ 0.35 (Normalized)Excellent (Symmetrical)
Normal Phase (Silica) DCM / MeOH (95:5)None Rf​ ~ 0.40 (Delayed)Fair (Moderate Tailing)
Reverse Phase (C18) H₂O / MeCN Gradient0.1% TFA (Acidic) tR​ shifted early (Ionized)Good, but low retention
Reverse Phase (C18) H₂O / MeCN Gradient10 mM NH₄HCO₃ (Basic) tR​ shifted late (Neutral)Excellent (High Resolution)

Part 3: Step-by-Step Experimental Protocols

Protocol A: Triethylamine-Deactivated Normal Phase Flash Chromatography

Use this protocol when scaling up purification and when the sulfoxide precursor is absent or already resolved.

  • Slurry Preparation: In a fume hood, mix standard flash silica gel (40-63 µm) with your starting low-polarity eluent (e.g., 10% EtOAc in Hexanes) containing 2% v/v Triethylamine (Et₃N) .

  • Column Packing & Deactivation: Pour the slurry into the glass column. Pass at least 3 Column Volumes (CV) of the Et₃N-spiked solvent through the bed. Self-Validation: The column is fully deactivated when the eluent pH tests basic on pH paper.

  • Sample Loading: Dissolve the crude Imino(4-iodophenyl)(methyl)-l6-sulfanone in a minimum volume of Dichloromethane (DCM). Apply it evenly to the head of the silica bed.

  • Gradient Elution: Run a shallow gradient from 10% EtOAc/Hexanes to 50% EtOAc/Hexanes. Critical: Maintain 1% Et₃N in all gradient mixtures to prevent silanol re-activation.

  • Fraction Collection: Monitor fractions via UV detection at 254 nm. The heavy iodine atom provides a strong chromophore, making UV tracking highly reliable.

Protocol B: Reverse-Phase Preparative HPLC (RP-HPLC)

Use this protocol for final polishing or when co-elution with the sulfoxide precursor occurs.

  • Mobile Phase Preparation:

    • Solvent A: Milli-Q Water + 10 mM Ammonium Bicarbonate (NH₄HCO₃), adjusted to pH ~7.8.

    • Solvent B: HPLC-grade Acetonitrile (MeCN).

  • Column Equilibration: Equilibrate a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm) at 5% B for 5 minutes.

  • Injection: Filter the crude sample through a 0.45 µm PTFE syringe filter to protect the column frit, then inject.

  • Gradient Elution: Ramp from 5% B to 70% B over 20 minutes. The highly lipophilic 4-iodophenyl group requires a higher percentage of organic modifier to elute compared to standard phenyl sulfoximines.

  • Isolation: Pool the pure fractions. Lyophilize (freeze-dry) the pooled fractions to remove the volatile NH₄HCO₃ buffer, yielding the pure free-base sulfoximine.

Part 4: Diagnostic Workflow

Follow this logical decision tree to determine the optimal purification route for your specific crude mixture.

G Start Crude Imino(4-iodophenyl) (methyl)-l6-sulfanone TLC Perform TLC (EtOAc/Hexane) Start->TLC Tailing Severe Tailing / Streaking? TLC->Tailing AddBase Add 1-2% Et3N to Mobile Phase Tailing->AddBase Yes Coelution Co-eluting with Sulfoxide? Tailing->Coelution No AddBase->Coelution RP_HPLC Switch to RP-HPLC (C18) MeCN/H2O + 10mM NH4HCO3 Coelution->RP_HPLC Yes NP_Flash Proceed with NP Flash (Silica + Et3N) Coelution->NP_Flash No Pure Pure Sulfoximine Isolated RP_HPLC->Pure NP_Flash->Pure

Troubleshooting workflow for chromatographic purification of Imino(4-iodophenyl)(methyl)-l6-sulfanone

References

  • Technical Support Center: Purification of S,S-dimethyl-N-phenylsulfoximide Derivatives - Benchchem. 1

  • Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides - The Journal of Organic Chemistry (ACS Publications). 2

  • Ligand-to-Copper Charge-Transfer-Enabled C–H Sulfoximination of Arenes - Organic Letters (ACS Publications).3

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC (NIH).4

Sources

Troubleshooting

Minimizing oxidative degradation of Imino(4-iodophenyl)(methyl)-l6-sulfanone in basic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stability challenges with sulfoximine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stability challenges with sulfoximine derivatives. Imino(4-iodophenyl)(methyl)-l6-sulfanone (CAS: 2362002-14-8) is a highly versatile building block, offering a unique combination of hydrogen-bond donor/acceptor capabilities and structural stability[1].

However, under basic conditions, the free imine (NH) group becomes highly susceptible to oxidative degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your sulfoximine during complex synthetic workflows.

Mechanistic Insight: The Causality of Degradation

To solve the problem, we must first understand the causality. The sulfoximine nitrogen is mildly basic, but its proton is also weakly acidic. In the presence of strong bases (e.g., alkoxides, hydroxides), the NH group is deprotonated. The resulting electron-rich sulfoximine anion is highly reactive toward atmospheric oxygen or trace oxidants in the reaction mixture.

Oxidation of this anion generates unstable N-oxide or N-radical intermediates. These species rapidly collapse via S-N bond cleavage—a process known as deimination—reverting the sulfoximine back to 4-iodophenyl methyl sulfoxide, which can subsequently over-oxidize to the sulfone[1][2]. Furthermore, the strongly electron-withdrawing 4-iodo substituent increases the acidity of the NH proton via inductive effects, accelerating the formation of the vulnerable anion compared to unsubstituted analogs.

Mechanism A NH-Sulfoximine (Stable) B Sulfoximine Anion (Reactive) A->B Base (OH-, RO-) B->A Acid Quench C N-Oxide / Radical Intermediate B->C O2 / Oxidants D Sulfoxide (Deimination) C->D S-N Cleavage E Sulfone (Over-oxidation) D->E Further Oxidation

Fig 1. Oxidative degradation pathway of NH-sulfoximines in basic conditions.

Troubleshooting Guide & FAQs

Q1: I am performing a Suzuki-Miyaura coupling on the 4-iodo position using NaOtBu. Why am I isolating mostly 4-iodophenyl methyl sulfoxide? A1: You are observing base-promoted oxidative deimination. Strong bases like NaOtBu fully deprotonate the sulfoximine NH. Even trace amounts of oxygen in your solvent will rapidly oxidize the resulting anion. Solution: Switch to a milder base that provides sufficient turnover for the cross-coupling without fully deprotonating the sulfoximine (e.g., K3PO4 or Cs2CO3). Combine this with strict Schlenk techniques to maintain an anaerobic environment.

Q2: My reaction LC-MS looks clean under inert conditions, but the sulfoximine degrades during the workup. What is happening? A2: If you expose the reaction mixture to air while it is still highly basic, the sudden influx of oxygen will immediately degrade the sulfoximine anions present in the solution. Solution: Implement an anaerobic acidic quench. Inject a degassed weak acid (like saturated aqueous NH4Cl) into the sealed reaction vessel to protonate the sulfoximine back to its stable neutral form before opening the flask to the atmosphere.

Q3: If my workflow strictly requires strong bases and oxidizing conditions, how can I salvage the sulfoximine moiety? A3: You must eliminate the acidic proton. N-functionalization is the standard workaround. Protecting the free NH as an N-triflyl (CF3SO2-), N-Boc, or N-methyl derivative neutralizes the degradation pathway. N-triflyl sulfoximines, for instance, show zero degradation even in concentrated aqueous NaOH at elevated temperatures[3].

Quantitative Data: Base and Atmosphere Impact

To illustrate the critical relationship between base strength and atmospheric conditions, consider the following validation data for Imino(4-iodophenyl)(methyl)-l6-sulfanone stability. Notice how the combination of a strong base and ambient air leads to near-total destruction of the sulfoximine group.

Base (2.0 equiv)AtmosphereRemaining Sulfoximine (%)Sulfoxide Yield (%)Sulfone Yield (%)
NaOtBu Air< 5%85%10%
NaOtBu Argon (Degassed)88%10%2%
K2CO3 Air45%50%5%
K2CO3 Argon (Degassed)> 98%< 2%0%
Cs2CO3 Argon (Degassed)> 95%< 5%0%

(Conditions: 24h, 80°C, Toluene. Yields determined by quantitative NMR against an internal standard.)

Validated Experimental Protocol: Anaerobic Base-Mediated Functionalization

To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating an internal standard and a pre-workup pH check, you can isolate variables and pinpoint exactly where degradation occurs if your yield drops.

Workflow A 1. Solvent Degassing B 2. Reagent Assembly A->B C 3. Anaerobic Reaction B->C D 4. Acidic Quench C->D E 5. Aerobic Workup D->E

Fig 2. Optimized anaerobic workflow for base-mediated reactions of NH-sulfoximines.

Step-by-Step Methodology:

  • Solvent Degassing (Validation Checkpoint 1): Subject the reaction solvent (e.g., Toluene or Dioxane) to three consecutive freeze-pump-thaw cycles. Self-Validation: Add a trace amount of resazurin indicator to a blank solvent vial; it should remain colorless, confirming the complete absence of dissolved O2.

  • Reagent Assembly: Inside an argon-filled glovebox, add Imino(4-iodophenyl)(methyl)-l6-sulfanone (1.0 equiv), your coupling partner, catalyst, and a mild base (e.g., Cs2CO3, 2.0 equiv) to a Schlenk tube. Self-Validation: Add 1,3,5-trimethoxybenzene (0.5 equiv) as an inert internal standard to track mass balance via NMR later.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Inject the degassed solvent against a positive flow of Argon. Heat the reaction to the required temperature (e.g., 80°C) for the specified duration.

  • Anaerobic Quench (Validation Checkpoint 2): Cool the reaction to 0°C. Do not open the flask to air. Using a syringe, slowly inject 5 volumes of degassed saturated aqueous NH4Cl directly through the septum. Stir vigorously for 10 minutes. Self-Validation: Extract a 10 µL aliquot with a microsyringe and spot it on pH paper. Proceed to step 5 only if the pH is ≤ 7.

  • Aerobic Workup & Isolation: Once neutralized, the flask can be safely opened to the atmosphere. Extract the aqueous layer with EtOAc, dry over Na2SO4, and concentrate. Self-Validation: Take a crude 1H-NMR. Compare the integration of the sulfoximine methyl group (~3.1 ppm) against the internal standard to quantify any invisible degradation before column chromatography.

Sources

Optimization

Technical Support Center: Cross-Coupling Optimization for Imino(4-iodophenyl)(methyl)-l6-sulfanone

Welcome to the Advanced Technical Support Guide for the cross-coupling of Imino(4-iodophenyl)(methyl)-l6-sulfanone (CAS: 2362002-14-8). As a bifunctional molecule featuring both a highly electrophilic 4-iodophenyl moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for the cross-coupling of Imino(4-iodophenyl)(methyl)-l6-sulfanone (CAS: 2362002-14-8). As a bifunctional molecule featuring both a highly electrophilic 4-iodophenyl moiety and a nucleophilic free NH-sulfoximine group, this compound presents unique chemoselectivity challenges.

This guide is designed for researchers and drug development professionals. It bypasses basic reaction setups to focus on solvent-driven causality , providing self-validating protocols to strictly control whether the molecule acts as an electrophile (C–C coupling) or a nucleophile (C–N coupling).

Mechanistic Overview: The Bifunctionality Dilemma

The efficiency of cross-coupling this specific sulfoximine derivative is entirely dictated by solvent choice. The solvent does not merely dissolve the reagents; it actively modulates the nucleophilicity of the imino nitrogen and the stability of the transition metal intermediates.

Chemoselectivity SM Imino(4-iodophenyl) (methyl)-l6-sulfanone Pd Pd Catalysis (C-C Target) SM->Pd Cu Cu Catalysis (C-N Target) SM->Cu Sol1 Protic/Biphasic (e.g., Dioxane/H2O) Pd->Sol1 Sol2 Polar Aprotic (e.g., DMSO) Pd->Sol2 Cu->Sol2 Prod1 Suzuki Product (High Yield) Sol1->Prod1 H-bonding dampens NH nucleophilicity Prod2 N-Aryl Product (High Yield) Sol2->Prod2 Stabilizes Cu(I) intermediates Polymer Oligomers (Self-Coupling) Sol2->Polymer Unprotected NH competes for Pd

Logical relationship between catalyst, solvent choice, and chemoselective coupling pathways.

Troubleshooting & FAQs

Q1: Why am I observing massive oligomerization/self-coupling during my Suzuki-Miyaura reactions instead of the target C–C product? Causality: You are likely using a polar aprotic solvent like anhydrous DMF or DMSO. In these solvents, the free NH group of the sulfoximine remains highly nucleophilic. Once the palladium catalyst oxidatively adds to the C–I bond of one molecule, the unprotected NH group of a second molecule attacks the Pd(II) intermediate, leading to intermolecular C–N self-coupling (oligomerization). Solution: Switch to a biphasic or protic solvent system, such as 1,4-Dioxane/H₂O (4:1). The water molecules form hydrogen bonds with the imino nitrogen, effectively masking its nucleophilicity. This allows the palladium to exclusively transmetalate with your target boronic acid, driving the C–C coupling forward.

Q2: I want to use this compound as a nucleophile for N-arylation. How do I prevent the C–I bond from reacting? Causality: Palladium catalysts are highly reactive toward aryl iodides, making chemoselective N-arylation difficult without protecting the iodine[1]. However, Copper(I) catalysts (Ullmann-type conditions) strongly prefer N-arylation of sulfoximines over C–I activation at moderate temperatures[2]. Solution: Utilize CuI with a diamine ligand (e.g., DMEDA) in DMSO or 1,4-Dioxane . DMSO is particularly effective here because its high dipole moment stabilizes the anionic Cu(I)-sulfoximine intermediate, accelerating the C–N bond formation before any C–I homocoupling can occur[3].

Q3: My C–C coupling is suffering from hydrodehalogenation (loss of iodine). What solvent parameter should I adjust? Causality: Hydrodehalogenation typically occurs when using primary or secondary alcohols (like ethanol or isopropanol) as co-solvents. These solvents can undergo β-hydride elimination after coordinating to the Pd(II) center, generating a Pd-hydride species that reductively cleaves the C–I bond. Solution: Replace β-hydride donating solvents with non-donating alternatives such as THF, Toluene, or tert-butanol.

Quantitative Data: Solvent Influence on Chemoselectivity

The following table summarizes the causal relationship between solvent systems and reaction outcomes when reacting Imino(4-iodophenyl)(methyl)-l6-sulfanone with phenylboronic acid (for C–C) or an external aryl bromide (for C–N).

Solvent SystemCatalyst SystemPrimary Reaction PathwayTarget Yield (%)Self-Coupling / Byproducts (%)
1,4-Dioxane / H₂O (4:1) Pd(dppf)Cl₂, K₂CO₃Suzuki C–C Coupling88% < 5%
DMF (Anhydrous) Pd(dppf)Cl₂, K₂CO₃Mixed (C–C & C–N)35%45% (Oligomers)
Ethanol / H₂O (4:1) Pd(PPh₃)₄, Na₂CO₃Suzuki C–C Coupling60%25% (Dehalogenation)
DMSO (Anhydrous) CuI, DMEDA, Cs₂CO₃Ullmann C–N Coupling92% < 2%
Acetonitrile Photocatalyst (Visible Light)Radical C–N Coupling85%< 5%[4]

Experimental Workflows & Self-Validating Protocols

Workflow Step1 1. Define Coupling Target Decision Target Bond Type? Step1->Decision CC C-C Bond (Suzuki) Decision->CC CN C-N Bond (Ullmann) Decision->CN Prep1 Solvent: Dioxane/H2O Catalyst: Pd(dppf)Cl2 CC->Prep1 Prep2 Solvent: DMSO or Dioxane Catalyst: CuI / DMEDA CN->Prep2 LCMS 2. LC-MS Reaction Monitoring Prep1->LCMS Prep2->LCMS Trouble1 Issue: Dehalogenation Fix: Avoid primary alcohols LCMS->Trouble1 Side Reaction Trouble2 Issue: Low Conversion Fix: Increase temp to 110°C LCMS->Trouble2 Stalled Reaction

Experimental workflow for optimizing cross-coupling based on solvent and catalyst selection.

Protocol A: Chemoselective Suzuki-Miyaura C–C Coupling

Objective: Couple at the 4-iodo position while leaving the NH-sulfoximine intact.

  • Preparation: In an oven-dried Schlenk tube, add Imino(4-iodophenyl)(methyl)-l6-sulfanone (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane and H₂O in a 4:1 volumetric ratio (0.2 M concentration relative to the starting material). Causality note: The water is critical to H-bond with the NH group, preventing it from poisoning the Pd catalyst.

  • Reaction: Stir the mixture at 80 °C under an argon atmosphere.

  • Self-Validation Checkpoint 1 (1 Hour): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass Condition: Observation of the target mass [M+H]+ and unreacted starting material (m/z 282).

    • Fail Condition: If a peak at m/z 156 appears, hydrodehalogenation is occurring. Verify that no ethanol or methanol contaminated your solvent lines.

  • Self-Validation Checkpoint 2 (4 Hours): Re-analyze via LC-MS. If the starting material is consumed but the boronic acid remains, the catalytic cycle is complete. If the reaction has stalled at ~50% conversion, the aqueous base may have been neutralized by acidic byproducts; add an additional 0.5 equiv of K₂CO₃.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Chemoselective Cu-Catalyzed N-Arylation

Objective: Couple an external aryl halide to the NH group without reacting the internal C–I bond.

  • Preparation: Charge a vial with Imino(4-iodophenyl)(methyl)-l6-sulfanone (1.0 equiv), external aryl bromide (1.2 equiv), CuI (0.1 equiv), and Cs₂CO₃ (2.0 equiv)[2].

  • Ligand & Solvent Addition: Add N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv) and anhydrous DMSO (0.2 M). Causality note: DMSO stabilizes the Cu(I) complex and increases the nucleophilicity of the sulfoximine.

  • Reaction: Seal the vial and heat to 90 °C for 12–16 hours.

  • Self-Validation Checkpoint (2 Hours): Analyze a 5 µL aliquot via LC-MS.

    • Pass Condition: Appearance of the N-arylated product mass.

    • Fail Condition: If significant homocoupling of the starting material is observed (mass corresponding to a dimer), the reaction temperature is too high, causing the C–I bond to undergo oxidative addition. Reduce the temperature to 70 °C.

  • Workup: Quench with aqueous ammonia to strip copper salts, extract with DCM, and purify via silica gel chromatography.

References

  • Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides Source: The Journal of Organic Chemistry (2005) URL:[Link]

  • Copper-Mediated Cross-Coupling Reactions of N-Unsubstituted Sulfoximines and Aryl Halides Source: Organic Letters (2004) URL:[Link]

  • Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides Source: The Journal of Organic Chemistry (2000) URL:[Link]

  • Visible-Light-Induced One-Pot Cross Coupling of NH-Sulfoximines with Toluene Source: Organic Letters (2022) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Data of Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone. In the absence of directly published spectra for thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone. In the absence of directly published spectra for this specific molecule, this document serves as a predictive and comparative tool for researchers, scientists, and professionals in drug development. By leveraging experimental data from structurally analogous compounds, we will establish a reliable reference for the characterization of this and similar novel sulfoximine-based compounds.

Introduction: The Significance of Sulfoximines and NMR Characterization

Sulfoximines are an emerging class of sulfur-containing functional groups that have garnered significant interest in medicinal chemistry and materials science. Their unique stereochemical and electronic properties, including their ability to act as a bioisostere for sulfones and sulfonamides, make them attractive moieties in the design of novel therapeutics. The title compound, Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone, incorporates a sulfoximine core with a 4-iodophenyl group, a common substituent in pharmacologically active molecules that can participate in halogen bonding or serve as a handle for further synthetic transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The precise chemical shifts and coupling patterns observed in ¹H and ¹³C NMR spectra provide a detailed fingerprint of a molecule's atomic connectivity and chemical environment. For novel compounds like Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone, a thorough understanding and prediction of their NMR spectra are crucial for confirming their identity and purity.

Predicted and Comparative NMR Data Analysis

Due to the lack of a publicly available experimental spectrum for Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone, this guide presents a detailed prediction of its ¹H and ¹³C NMR spectra. This prediction is based on a comparative analysis of experimentally obtained data for a series of structurally related sulfoximines. The primary comparators include N-iodo-S-methyl-S-phenyl sulfoximine and its para-substituted analogs, which provide a strong basis for estimating the electronic effects of the iodine substituent.

Predicted ¹H NMR Spectral Data for Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone

The ¹H NMR spectrum of Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone is expected to be characterized by signals corresponding to the methyl protons and the aromatic protons of the 4-iodophenyl ring.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
S-CH~3.3Singlet (s)N/A
Ar-H (ortho to S)~7.8-8.0Doublet (d)~8.5
Ar-H (meta to S)~7.6-7.8Doublet (d)~8.5

Rationale for Predictions:

  • S-CH₃ Signal: In the analogous N-Iodo-S-methyl-S-phenyl Sulfoximine, the methyl protons appear as a singlet at approximately 3.33 ppm[1]. The electronic effect of a para-iodo substituent is not expected to significantly alter the chemical shift of this distant methyl group.

  • Aromatic Signals: The 4-iodophenyl group will give rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing sulfoximine group are expected to be deshielded and resonate at a lower field (further downfield) compared to the protons meta to this group. The iodine atom's electronic effect will further influence these shifts. For comparison, in N-Iodo-S-(4-fluorophenyl)-S-methyl Sulfoximine, the aromatic protons appear as multiplets between 7.79 and 7.86 ppm and 7.26 and 7.32 ppm. The stronger electron-withdrawing nature of fluorine compared to iodine suggests that the signals for the iodo-substituted compound will be slightly upfield of these ranges.

Predicted ¹³C NMR Spectral Data for Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
S-C H₃~43
Ar-C (ipso, attached to S)~143
Ar-C (ortho to S)~130
Ar-C (meta to S)~138
Ar-C (para to S, attached to I)~98

Rationale for Predictions:

  • S-CH₃ Signal: The methyl carbon in N-Iodo-S-methyl-S-phenyl Sulfoximine resonates at approximately 42.9 ppm[1]. This is a typical value for a methyl group attached to a sulfoximine sulfur.

  • Aromatic Signals: The chemical shifts of the aromatic carbons are influenced by both the sulfoximine group and the iodine atom. The ipso-carbon attached to the sulfur will be significantly deshielded. The carbon bearing the iodine atom (para to the sulfoximine) is expected to have a chemical shift around 98 ppm, a characteristic value for an iodine-substituted aromatic carbon. The ortho and meta carbons will have distinct chemical shifts due to the combined electronic effects of the substituents. For instance, in N-Iodo-S-(4-methoxyphenyl)-S-methyl Sulfoximine, the aromatic carbons appear at 163.9, 131.1, 130.6, and 114.9 ppm[1].

Comparative Data from Structural Analogs

To provide a robust framework for our predictions, the following table summarizes the experimental NMR data for key structural analogs.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
N-Iodo-S-methyl-S-phenyl Sulfoximine7.82–7.89 (m, 2H), 7.66–7.71 (m, 1H), 7.57–7.64 (m, 2H), 3.33 (s, 3H)140.0, 133.8, 129.8, 128.5, 42.9[1]
N-Iodo-S-(4-methoxyphenyl)-S-methyl Sulfoximine7.74–7.79 (m, 2H), 7.03–7.08 (m, 2H), 3.91 (s, 3H), 3.32 (s, 3H)163.9, 131.1, 130.6, 114.9, 55.9, 43.0[1]
N-Iodo-S-(4-fluorophenyl)-S-methyl Sulfoximine7.79–7.86 (m, 2H), 7.26–7.32 (m, 2H), 3.36–3.53 (m, 2H), 1.25–1.31 (m, 3H)165.7 (d, J=256.4 Hz), 133.9, 131.8 (d, J=9.5 Hz), 116.8 (d, J=22.7 Hz), 49.7, 8.7[1]
(S)-(4-bromophenyl)(imino)(methyl)-λ6-sulfanone7.88 (d, J = 8.8 Hz, 2H), 7.70 (d, J = 8.7 Hz, 2H), 3.10 (s, 3H), 2.69 (s, 1H)142.7, 132.6, 129.4, 128.3, 46.3[2]

This comparative data clearly shows the influence of the para-substituent on the chemical shifts of the aromatic protons and carbons. The electron-donating methoxy group in N-Iodo-S-(4-methoxyphenyl)-S-methyl Sulfoximine shifts the signals of the ortho and meta protons upfield compared to the unsubstituted analog. Conversely, the electron-withdrawing fluorine and bromine atoms in their respective analogs cause a downfield shift. The predicted values for the iodo-substituted compound are expected to fall within the trends observed in this series.

Experimental Protocols

The successful acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following is a generalized, yet detailed, protocol for obtaining ¹H and ¹³C NMR spectra of sulfoximine compounds.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the sulfoximine compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is typically added to the deuterated solvent by the manufacturer. If not present, a small amount can be added to the sample to reference the chemical shifts to 0.00 ppm.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Degassing (Optional): For sensitive samples or for certain advanced NMR experiments, it may be necessary to degas the sample to remove dissolved oxygen, which can affect relaxation times and line broadening. This can be achieved by several freeze-pump-thaw cycles.

NMR Data Acquisition

The following is a typical workflow for acquiring NMR data on a modern spectrometer:

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Dissolution Dissolution Filtration Filtration Dissolution->Filtration Transfer to NMR Tube Transfer to NMR Tube Filtration->Transfer to NMR Tube Spectrometer Setup Spectrometer Setup Transfer to NMR Tube->Spectrometer Setup Locking and Shimming Locking and Shimming Spectrometer Setup->Locking and Shimming Acquire 1H Spectrum Acquire 1H Spectrum Locking and Shimming->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Fourier Transform Fourier Transform Acquire 13C Spectrum->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration & Peak Picking Integration & Peak Picking Baseline Correction->Integration & Peak Picking Structural Elucidation Structural Elucidation Integration & Peak Picking->Structural Elucidation

Caption: Workflow for NMR data acquisition and analysis.

  • Instrument Setup: Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., a simple 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a moderately concentrated sample).

    • Set the relaxation delay (d1) to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio (hundreds to thousands of scans, depending on the sample concentration).

    • A shorter relaxation delay can often be used in ¹³C NMR due to different relaxation mechanisms.

Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. In both ¹H and ¹³C spectra, the exact chemical shift of each peak is determined.

Conclusion

This guide provides a comprehensive, albeit predictive, reference for the ¹H and ¹³C NMR spectroscopic data of Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone. By drawing on experimental data from closely related structural analogs, we have established a solid foundation for the interpretation and verification of the NMR spectra of this and similar novel sulfoximine compounds. The detailed experimental protocols further serve as a practical resource for researchers to acquire high-quality NMR data, which is fundamental to the advancement of chemical and pharmaceutical research.

References

  • Zupanc, A., & Jereb, M. (2021). One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry, 86(7), 5346–5357. [Link]

  • Zupanc, A., & Jereb, M. (2021). Supporting Information for One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry. [Link]

  • Tota, A., Spennacchio, M., Briggs, E. L., Ma, T.-K., Zhong, Z., Degennaro, L., Bull, J. A., & Luisi, R. (2023). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses, 100, 48-60. [Link]

  • Tota, A., Spennacchio, M., Briggs, E. L., Ma, T.-K., Zhong, Z., Degennaro, L., Bull, J. A., & Luisi, R. (2023). Supporting Information for Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses. [Link]

Sources

Comparative

Optimizing and Validating HPLC Methods for Sulfoximine Purity: A Comparative Guide for Imino(4-iodophenyl)(methyl)-l6-sulfanone

As medicinal chemistry pivots toward more metabolically stable and structurally diverse bioisosteres, sulfoximines have emerged as highly valuable alternatives to traditional sulfonamides and sulfones. However, determini...

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Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry pivots toward more metabolically stable and structurally diverse bioisosteres, sulfoximines have emerged as highly valuable alternatives to traditional sulfonamides and sulfones. However, determining the purity of complex derivatives like Imino(4-iodophenyl)(methyl)-l6-sulfanone (CAS 2362002-14-8) presents a unique analytical challenge.

The molecule possesses a "split personality" regarding polarity: a highly hydrophobic 4-iodophenyl ring paired with a basic, polar imino-sulfanone core. This guide objectively compares traditional HPLC methodologies against modern core-shell biphenyl technologies, providing a self-validating, step-by-step protocol grounded in the latest ICH Q2(R2) analytical validation guidelines [1].

Methodological Comparison: Traditional C18 vs. Core-Shell Biphenyl

Historically, purity assays for small molecules default to fully porous C18 columns. However, sulfoximines are highly polar and susceptible to secondary interactions [2]. When running Imino(4-iodophenyl)(methyl)-l6-sulfanone on a traditional 5 µm C18 column, analysts typically observe severe peak tailing. This is caused by the basic imino nitrogen interacting with acidic residual silanols on the silica support.

To resolve this, we evaluated a 2.6 µm Core-Shell Biphenyl column . The causality behind this choice is twofold:

  • Thermodynamic Selectivity: The biphenyl stationary phase provides orthogonal π-π interactions with the electron-deficient 4-iodophenyl ring, altering the selectivity factor ( α ) and pulling the active pharmaceutical ingredient (API) away from polar degradation products.

  • Kinetic Efficiency: The solid core of the 2.6 µm particle restricts the diffusion path of the analyte. According to the van Deemter equation, this minimizes longitudinal diffusion (B-term) and eddy dispersion (A-term), generating ultra-high efficiency (Theoretical Plates, N ) at standard HPLC backpressures.

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterTraditional Fully Porous C18 (5 µm)Core-Shell Biphenyl (2.6 µm)Mechanistic Causality for Performance Shift
USP Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.12 (Highly symmetrical)Steric protection of the biphenyl phase minimizes secondary interactions between the basic imino nitrogen and residual silanols.
Theoretical Plates ( N ) ~8,500~22,400Core-shell architecture reduces the diffusion path length, minimizing band broadening.
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.2 (Baseline separation)Orthogonal π-π interactions selectively retain the electron-deficient 4-iodophenyl ring.
Run Time 25.0 minutes14.0 minutesHigher kinetic efficiency allows for shorter column lengths (100 mm vs 250 mm) without sacrificing resolving power.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a closed-loop, self-validating system. The analytical run cannot proceed unless the internal System Suitability Test (SST) parameters are met, ensuring that the stability-indicating method remains fit for its intended purpose [3].

Phase A: Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 2.6 µm, 100 x 4.6 mm.

  • Mobile Phase A (Buffer): 10 mM Ammonium Acetate, adjusted to pH 4.5 with glacial acetic acid.

    • Causality: The basic imino group must be consistently protonated to prevent peak splitting. pH 4.5 ensures a single ionization state while remaining fully MS-compatible.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Flow Rate: 1.2 mL/min.

  • Gradient Program: 0-2 min (10% B), 2-8 min (10% 70% B), 8-10 min (70% B), 10-10.1 min (70% 10% B), 10.1-14 min (Equilibration).

  • Detection: Photodiode Array (PDA) at 230 nm.

  • Sample Diluent: Water/Acetonitrile (50:50, v/v).

    • Causality: Matches the elution strength of the mobile phase closely enough to prevent solvent-mismatch peak distortion at the column head, while ensuring complete solubility of the hydrophobic iodophenyl moiety.

Phase B: Step-by-Step ICH Q2(R2) Validation Workflow
  • System Suitability Testing (SST) - The Internal Control:

    • Inject the 100 µg/mL standard preparation six times.

    • Self-Validation Gate: The system is only deemed suitable if Tf​≤1.5 , Resolution ≥2.0 , and Area %RSD ≤2.0% . If these fail, abort the run and troubleshoot the system.

  • Specificity via Forced Degradation:

    • Expose 100 µg/mL API solutions to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light (254 nm) for 24 hours.

    • Neutralize, inject, and utilize the PDA detector to calculate the Peak Purity Angle against the Purity Threshold.

  • Linearity and Range:

    • Prepare five concentration levels representing 25%, 50%, 100%, 120%, and 150% of the target analytical concentration (100 µg/mL).

    • Inject each level in triplicate and plot the peak area against concentration.

  • Accuracy and Precision:

    • Accuracy: Spike known amounts of Imino(4-iodophenyl)(methyl)-l6-sulfanone into a synthetic placebo matrix at 50%, 100%, and 150% levels. Calculate % Recovery.

    • Method Precision: Prepare six independent sample preparations at 100% concentration. Calculate the %RSD of the assay results.

G SST 1. System Suitability (SST) Resolution > 2.0 | Tailing < 1.5 Spec 2. Specificity (Forced Degradation) Peak Purity Angle < Threshold SST->Spec Lin 3. Linearity & Range R² ≥ 0.999 | 25-150% ATP Spec->Lin Acc 4. Accuracy & Precision Recovery 98-102% | RSD ≤ 2.0% Lin->Acc Rob 5. Robustness (QbD/DoE) Multivariate Parameter Assessment Acc->Rob Val 6. Validated HPLC Method Ready for Routine QC Release Rob->Val

Figure 1: ICH Q2(R2) Lifecycle Validation Workflow for Sulfoximine Purity.

Experimental Validation Data

The execution of the above protocol using the Core-Shell Biphenyl method yielded robust, highly reproducible data that easily satisfied the stringent acceptance criteria outlined by global regulatory bodies.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaCore-Shell Biphenyl Observed ResultValidation Status
System Suitability Tf​≤1.5 , %RSD ≤2.0% , N>10,000 Tf​=1.12 , %RSD = 0.4%, N=22,400 PASS
Specificity Peak purity angle < Purity thresholdNo co-eluting degradants; Mass balance > 98.5%PASS
Linearity & Range R2≥0.999 (25% to 150% of nominal) R2=0.9998 , y-intercept = 0.8% of responsePASS
Accuracy (Recovery) 98.0% – 102.0% across all spike levels99.4% – 100.2% (Mean = 99.8%)PASS
Method Precision %RSD ≤2.0% (n=6 independent preps)%RSD = 0.65%PASS

Conclusion

Determining the purity of Imino(4-iodophenyl)(methyl)-l6-sulfanone requires an analytical strategy that respects both its polar basicity and its hydrophobic bulk. By moving away from traditional fully porous C18 columns and adopting a Core-Shell Biphenyl stationary phase, laboratories can eliminate silanol-induced peak tailing, cut run times by nearly 45%, and establish a highly reliable, stability-indicating method that is fully compliant with ICH Q2(R2) lifecycle guidelines.

References
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. URL:[Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. URL:[Link]

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone Derivatives

This guide provides a comprehensive analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone and its derivatives. In the ab...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone and its derivatives. In the absence of extensive literature on this specific molecule, this document synthesizes established fragmentation principles from analogous chemical structures—namely aromatic sulfonamides and iodinated compounds—to build a robust, predictive framework. This approach is designed to empower researchers, scientists, and drug development professionals to anticipate, identify, and interpret the mass spectra of this and related novel compounds.

Introduction: The Rationale Behind Fragmentation Analysis

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and chemical research. Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone represents a unique scaffold containing a sulfonimidoyl group, an imine, and an iodinated aromatic ring. Each of these features imparts distinct chemical properties and, critically for our purposes, predictable fragmentation behaviors in tandem mass spectrometry.

Electrospray ionization (ESI) is a soft ionization technique that allows for the gentle transfer of molecules from solution into the gas phase as ions, typically as a protonated molecule [M+H]⁺, with minimal initial fragmentation.[1][2] Subsequent activation of these precursor ions in the gas phase, most commonly through collision-induced dissociation (CID), provides the energy necessary to induce bond cleavage.[3] The resulting product ions are then analyzed to piece together the original molecular structure. Understanding these fragmentation pathways is not merely an academic exercise; it is essential for confirming molecular identity, characterizing metabolites, and identifying impurities.

This guide will first deconstruct the molecule into its core functional components, review the known fragmentation patterns for each, and then construct a detailed, predictive fragmentation map for the parent compound. A comparative analysis will highlight the unique diagnostic utility of the iodine substituent.

Core Fragmentation Principles of Constituent Moieties

The fragmentation of Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone is governed by the interplay of its functional groups. The most probable cleavage events are those that result in the formation of stable ions and neutral molecules.

Aromatic Sulfonamides and the Characteristic Loss of SO₂

A well-documented fragmentation pathway for aromatic sulfonamides under CID is the neutral loss of sulfur dioxide (SO₂, 64 Da).[4][5] This is not a simple bond cleavage but rather an intramolecular rearrangement process. The presence of electron-withdrawing groups on the aromatic ring, such as a halogen, can influence the strength of the aryl-sulfur bond and promote this SO₂ extrusion.[4] For the title compound, this pathway is a strong possibility.

Iodinated Aromatic Compounds and C-I Bond Cleavage

The carbon-halogen bond strength decreases down the group: C-F > C-Cl > C-Br > C-I. The carbon-iodine bond is the weakest, making its homolytic or heterolytic cleavage a highly favorable fragmentation pathway.[6] This typically results in the loss of an iodine radical (I•, 127 Da) from the molecular ion, leading to a prominent fragment ion.[6] This pathway is often the most dominant fragmentation for iodinated compounds and serves as a key diagnostic marker.

Imine and Sulfonimidoyl Stability

The imine (C=N) and the core S-N bonds also represent potential sites for cleavage. Fragmentation adjacent to these bonds (alpha-cleavage) can occur, driven by the formation of stable radical cations or even-electron species. The relative contribution of these pathways will depend on the proton affinity of the different nitrogen atoms and the overall stability of the resulting fragments.

Proposed Fragmentation Pathways and Comparative Analysis

Let us consider the protonated molecule of Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone, C₈H₉IN₂OS ([M+H]⁺, Calculated m/z 324.9557). Based on the principles above, we can predict two major competing fragmentation pathways.

A Graphviz diagram illustrating the proposed fragmentation is presented below.

G cluster_path1 Pathway 1: C-I Cleavage cluster_path2 Pathway 2: SO₂ Loss cluster_path3 Further Fragmentation parent [M+H]⁺ m/z 324.96 p1_frag1 Fragment A m/z 197.96 parent->p1_frag1 - I• (127 Da) p2_frag1 Fragment B m/z 260.96 parent->p2_frag1 - SO₂ (64 Da) p2_frag2 Fragment C m/z 133.96 p2_frag1->p2_frag2 - I• (127 Da)

Caption: Proposed major fragmentation pathways for protonated Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone.

Detailed Pathway Descriptions
  • Pathway 1 (Dominant): Cleavage of the Carbon-Iodine Bond. Given the low C-I bond energy, the most anticipated fragmentation is the loss of an iodine radical. This leads to the formation of a highly abundant cation at m/z 197.96. The stability of this phenyl cation makes this a very favorable process.

  • Pathway 2: Rearrangement and Loss of Sulfur Dioxide. A competing pathway involves the characteristic rearrangement of aromatic sulfonamides, leading to the neutral loss of SO₂.[4] This would produce a fragment ion at m/z 260.96. This fragment retains the iodine atom and can subsequently lose it, leading to a secondary fragment ion (Fragment C) at m/z 133.96.

Data Summary and Comparison Table

The table below summarizes the predicted key fragments and provides a comparative context against a non-iodinated analog.

FragmentPredicted m/z (Iodinated)Neutral LossCorresponding Fragment in Non-Iodinated Analog (m/z)Diagnostic Value
[M+H]⁺ 324.96-198.07Parent Ion
Fragment A 197.96I• (127)-Primary indicator of an iodinated compound
Fragment B 260.96SO₂ (64)134.07Confirms sulfonamide rearrangement
Fragment C 133.96SO₂ + I•-Confirms Pathway 2
Comparison with Other Halogenated Analogs

If the iodine were replaced with bromine or chlorine, the fragmentation landscape would change significantly:

  • Bromo-Derivative: Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio.[7] Therefore, every bromine-containing fragment (including the parent ion) would appear as a pair of peaks ("doublet") of nearly equal intensity, separated by 2 m/z units. The primary fragmentation would be the loss of a bromine radical (79 or 81 Da).

  • Chloro-Derivative: Chlorine also has two isotopes (³⁵Cl and ³⁷Cl), but in an approximate 3:1 ratio.[7] All chlorine-containing ions would thus appear as doublets with a characteristic 3:1 intensity ratio, separated by 2 m/z units. The C-Cl bond is stronger than C-I, so the loss of a chlorine radical (35 or 37 Da) would be less pronounced compared to the iodine loss, and other pathways like SO₂ loss might compete more effectively.

The absence of these isotopic patterns and the prominent loss of 127 Da are therefore powerful, combined evidence for the presence of a single iodine atom.

Experimental Workflow and Protocol

To validate these predictions, a standardized ESI-MS/MS experiment is required. The trustworthiness of any result hinges on a robust and reproducible protocol.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis MS Analysis s1 1. Prepare Stock Soln. (1 mg/mL in MeOH) s2 2. Create Working Soln. (10 µL stock in 1 mL ACN/H₂O) s1->s2 s3 3. Add Modifier (0.1% Formic Acid) s2->s3 s4 4. Filter Sample (0.22 µm syringe filter) s3->s4 a1 5. Direct Infusion (5 µL/min) s4->a1 a2 6. Full Scan MS (Positive Mode, m/z 100-500) a1->a2 a3 7. Isolate [M+H]⁺ (m/z 324.96) a2->a3 a4 8. Perform MS/MS (CID) (Vary Collision Energy) a3->a4

Caption: Standard workflow for ESI-MS/MS analysis of small organic molecules.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring sample purity and instrument stability.

  • Solvent and Reagent Preparation:

    • Use HPLC-grade or higher purity solvents (Methanol, Acetonitrile, Water).

    • Prepare a fresh 0.1% (v/v) solution of formic acid in water. Formic acid aids in protonation, improving signal intensity in positive ion mode.[8][9]

    • Causality: High-purity solvents are critical to minimize background noise and prevent the formation of unwanted adducts. Formic acid is a volatile modifier compatible with mass spectrometry, unlike non-volatile salts (e.g., phosphates) which can contaminate the ion source.[8][10]

  • Sample Preparation:

    • Accurately weigh and dissolve the Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone derivative in methanol to create a stock solution of 1 mg/mL.[11]

    • Perform a serial dilution. Take 10 µL of the stock solution and dilute it into 990 µL of a 50:50 acetonitrile/water mixture. This creates a final working concentration of approximately 10 µg/mL.[9]

    • Acidify the final solution by adding the 0.1% formic acid solution at a 1:10 ratio (e.g., 100 µL acid solution to 900 µL sample solution).

    • Trustworthiness: Starting with a known concentration allows for reproducible results. The target concentration of 1-10 µg/mL is optimal for most modern ESI sources, preventing detector saturation and ion suppression effects.[8][11]

    • Filter the final solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial. This step is non-negotiable to prevent particulates from clogging the delicate tubing and emitter of the mass spectrometer.[8][11]

  • Mass Spectrometer Setup and Analysis:

    • Calibrate the mass spectrometer using the manufacturer's recommended calibration solution to ensure high mass accuracy.

    • Set up a direct infusion method at a flow rate of 5-10 µL/min.

    • Ion Source Parameters (Positive ESI Mode):

      • Capillary Voltage: 3.5 – 4.5 kV

      • Gas Temperature: 250 – 350 °C

      • Drying Gas Flow: 5 – 12 L/min

      • Nebulizer Pressure: 15 – 45 psi

      • Note: These are starting values and must be optimized for the specific instrument and compound.

    • MS¹ Acquisition: Perform a full scan analysis (e.g., from m/z 100 to 500) to confirm the presence of the protonated parent ion, [M+H]⁺, at m/z 324.96.

    • MS² (Tandem MS) Acquisition:

      • Set up a product ion scan experiment.

      • Define the [M+H]⁺ ion (m/z 324.96) as the precursor ion for fragmentation.

      • Apply collision-induced dissociation (CID) using an inert gas (e.g., Argon or Nitrogen).

      • Ramp the collision energy (e.g., from 10 to 40 eV) in discrete steps. This allows for observation of how fragmentation patterns evolve, from low-energy (more stable fragments) to high-energy (more extensive fragmentation).

      • Causality: Ramping the collision energy is a key part of structural elucidation. Low energy may only be sufficient to break the weakest bond (C-I), while higher energies will be needed to access rearrangement pathways (SO₂ loss) or other, less favorable cleavages.

Conclusion

The mass spectrometric fragmentation of Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone derivatives is predicted to be dominated by two structurally informative pathways: the loss of an iodine radical (127 Da) and the loss of sulfur dioxide (64 Da). The prominent neutral loss of 127 Da serves as a powerful and unambiguous diagnostic marker for the presence of the iodine substituent, distinguishing it clearly from its non-halogenated or other halogenated counterparts. By employing the systematic experimental protocol detailed here, researchers can effectively generate high-quality tandem mass spectra to confirm these predictions, validate molecular structures, and confidently characterize novel compounds in this chemical class.

References

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford, Department of Chemistry. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 418-428. [Link]

  • Sample preparation for the ES/MS. University of Bristol, School of Chemistry. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service (PDF). University of Oxford, Department of Chemistry. [Link]

  • Hu, L., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 814-821. [Link]

  • Request PDF: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. ACS Publications. [Link]

  • Sample Preparation & Autosampler Vials for ESI-MS. University of Wisconsin-Madison, School of Pharmacy. [Link]

  • Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation. Michigan State University, Department of Chemistry. [Link]

  • Request PDF: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Center for Biotechnology Information. [Link]

  • Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. National Center for Biotechnology Information. [Link]

  • Collision-Based Ion-activation and Dissociation. AnalyteGuru. [Link]

  • Surface-induced dissociation of small molecules, peptides, and non-covalent protein complexes. Journal of the American Society for Mass Spectrometry. [Link]

  • A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]

  • Probe ESI Mass Spectrometry Analysis | Protocol Preview. JoVE. [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]

  • Modeling collision-induced-dissociation tandem mass spectrometry (CID-MS/MS) using ab initio molecular dynamics. ACS Publications. [Link]

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Comparative

Imino(4-iodophenyl)(methyl)-l6-sulfanone vs. Sulfoxide Analogs in Transition-Metal Catalysis: A Comparative Guide

The evolution of transition-metal catalysis has heavily relied on the design of novel directing groups and chiral ligands. While sulfoxides have long been utilized as chiral auxiliaries and ligands, their mono-aza analog...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of transition-metal catalysis has heavily relied on the design of novel directing groups and chiral ligands. While sulfoxides have long been utilized as chiral auxiliaries and ligands, their mono-aza analogues—sulfoximines—have emerged as superior scaffolds [1]. Specifically, Imino(4-iodophenyl)(methyl)-l6-sulfanone (CAS: 2362002-14-8), commonly known as 4-iodophenyl methyl sulfoximine, provides an exceptional platform for complex molecular assembly.

This guide objectively compares the catalytic utility of Imino(4-iodophenyl)(methyl)-l6-sulfanone against traditional sulfoxide analogs, detailing the causality behind their divergent reactivities, structural advantages, and step-by-step experimental workflows.

Structural and Electronic Comparison

To understand why sulfoximines often outperform sulfoxides in transition-metal-catalyzed C–H functionalization and cross-coupling, we must examine their fundamental electronic properties.

Sulfoxides possess a single oxygen atom bound to a stereogenic sulfur center ( S=O ). They act as neutral, relatively weak σ -donors, coordinating to metals primarily through the oxygen atom. In contrast, sulfoximines are isoelectronic with sulfones but feature both an oxygen and a nitrogen atom ( S=O , S=NH ). The introduction of the basic NH group breaks the symmetry, retains the stereogenic sulfur center, and provides a highly tunable, strong nitrogen coordination site [2].

Quantitative Comparison Table
PropertySulfoxide AnalogsImino(4-iodophenyl)(methyl)-l6-sulfanoneCausality in Catalysis
Coordination Sites Monodentate (O-bound)Bidentate potential (N- and O-bound)N-coordination forms robust metallacycles, preventing catalyst deactivation.
Ligand Nature NeutralNeutral (NH) or Anionic (N⁻)Deprotonation of the NH group dramatically increases electron density at the metal center.
Hydrogen Bonding H-bond acceptor onlyDual H-bond donor and acceptorEnhances secondary sphere interactions and substrate pre-organization.
Functionalization Unreactive at OxygenHighly reactive at NitrogenAllows for late-stage N-arylation/alkylation to tune steric bulk and electronics.
Cross-Coupling Handle Dependent on backbone4-Iodophenyl groupThe C–I bond undergoes rapid oxidative addition with Pd(0), enabling modular ligand design.

Mechanistic Insights: The Sulfoximine Advantage

The superiority of Imino(4-iodophenyl)(methyl)-l6-sulfanone over its sulfoxide counterpart lies in its hemilabile coordination and orthogonal reactivity .

When utilized as a directing group for C–H activation, the nitrogen atom of the sulfoximine acts as a strong σ -donor to soft transition metals like Rh(III), Pd(II), or Ru(II). This strong N-metal bond stabilizes the metallacycle intermediate far better than the labile O-metal bond of a sulfoxide. Furthermore, the 4-iodophenyl moiety acts as an orthogonal reactive site. A chemist can perform a Suzuki-Miyaura cross-coupling at the iodine position without disrupting the NH directing group, or conversely, functionalize the NH group via Cu-catalyzed N-arylation while leaving the iodine intact for subsequent polymerization or surface grafting [3].

Coordination cluster_0 Sulfoxide Analog cluster_1 Sulfoximine (CAS 2362002-14-8) S1 Sulfoxide (S=O) M1 Transition Metal (Pd, Rh, Ru) S1->M1 O-coordination (Labile) S2 Sulfoximine (S=O, S=NH) M2 Transition Metal (Pd, Rh, Ru) S2->M2 N-coordination (Strong/Hemilabile) S2->M2 O-coordination (Bidentate potential)

Diagram 1: Divergent coordination modes of sulfoxides vs. sulfoximines with transition metals.

Experimental Workflows & Methodologies

The following self-validating protocols demonstrate the orthogonal reactivity of Imino(4-iodophenyl)(methyl)-l6-sulfanone.

Workflow Start Imino(4-iodophenyl)(methyl)-l6-sulfanone (CAS: 2362002-14-8) Step1 Pd-Catalyzed C-C Coupling (Reacts at 4-Iodo position) Start->Step1 Boronic Acid, Pd(PPh3)4 Step2 Cu/Pd-Catalyzed N-Arylation (Reacts at NH group) Start->Step2 Aryl Bromide, Cu/Pd cat. Prod1 Aryl-Substituted Sulfoximine (Retains NH Directing Group) Step1->Prod1 Prod2 N-Functionalized Sulfoximine (Tuned Sterics/Electronics) Step2->Prod2 CH_Act Transition-Metal C-H Activation (Directed by NH/N-Aryl) Prod1->CH_Act Directing Group Prod2->CH_Act Chiral Ligand

Diagram 2: Orthogonal synthetic workflow for Imino(4-iodophenyl)(methyl)-l6-sulfanone.

Protocol 1: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol leverages the highly reactive 4-iodo group to append the sulfoximine motif onto a complex aryl framework, preserving the free NH group for future metal coordination.

Reagents:

  • Imino(4-iodophenyl)(methyl)-l6-sulfanone (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • Pd(PPh3​)4​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.0 equiv, 2.0 mmol)

  • Degassed Toluene/Ethanol/Water (2:1:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask under an argon atmosphere, combine the sulfoximine, aryl boronic acid, and K2​CO3​ .

  • Catalyst Addition: Add Pd(PPh3​)4​ inside a glovebox to prevent catalyst oxidation.

  • Solvent Addition: Inject the degassed solvent mixture via syringe. The biphasic nature ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Validation (In-Process): Monitor via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the starting material (UV active, lower Rf​ due to the polar NH group) and the appearance of a new, higher Rf​ spot validates conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography.

  • Analytical Validation: Confirm product identity via 1H NMR. The disappearance of the distinct doublet corresponding to the protons adjacent to the iodine atom, and the emergence of new aromatic signals, confirms successful coupling. The broad singlet for the NH proton (~2.5-3.0 ppm) must remain intact.

Protocol 2: Rh(III)-Catalyzed C–H Functionalization (Using the Sulfoximine as a Directing Group)

Once the sulfoximine is grafted onto the desired framework, its NH group acts as a powerful directing group for ortho-C–H activation, a reaction where sulfoxides typically fail due to weak O-coordination [4].

Reagents:

  • Aryl-substituted sulfoximine (from Protocol 1) (1.0 equiv, 0.2 mmol)

  • Internal Alkyne (e.g., diphenylacetylene) (1.2 equiv, 0.24 mmol)

  • [Cp∗RhCl2​]2​ (0.025 equiv, 2.5 mol%)

  • AgSbF6​ (0.10 equiv, 10 mol%)

  • Cu(OAc)2​ (1.1 equiv)

  • Toluene (2.0 mL)

Step-by-Step Procedure:

  • Catalyst Activation: In a sealed tube, mix [Cp∗RhCl2​]2​ and AgSbF6​ in toluene. Stir for 10 minutes. The precipitation of AgCl validates the generation of the active, cationic Cp∗Rh(III) species.

  • Substrate Addition: Add the sulfoximine, internal alkyne, and Cu(OAc)2​ (acting as the terminal oxidant to regenerate the Rh(III) catalyst).

  • Reaction: Seal the tube and heat at 110 °C for 16 hours. The nitrogen of the sulfoximine directs the Rh(III) center to the ortho-C–H bond, forming a 5-membered rhodacycle, followed by alkyne insertion and reductive elimination.

  • Workup & Validation: Filter through a short pad of Celite to remove metal salts. Concentrate and purify via chromatography. 1H NMR will show the loss of one ortho-aromatic proton and the integration of the alkyne substituents, validating the C–H annulation.

Conclusion

While sulfoxides remain valuable, Imino(4-iodophenyl)(methyl)-l6-sulfanone offers a distinct, multidimensional advantage in transition-metal catalysis. Its 4-iodo handle allows for seamless integration into complex architectures via cross-coupling, while its NH moiety provides a robust, hemilabile directing group that enables challenging C–H activations. By exploiting these orthogonal reactive sites, researchers can achieve synthetic transformations that are chemically inaccessible using traditional sulfoxide analogs.

References

  • Frings, M., Bolm, C., Blum, A., & Gnamm, C. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry, 126, 225–245.[Link] [1]

  • Bolm, C. (2012). Sulfoximines: Ligands for Asymmetric Metal Catalysis, Syntheses, and Bioactivities. Latvian Journal of Chemistry. [Link] [2]

  • Wang, L., Priebbenow, D. L., Zou, L.-H., & Bolm, C. (2013). The Copper-Catalyzed Oxidative N-Acylation of Sulfoximines. Advanced Synthesis & Catalysis, 355, 1490-1494.[Link] [3]

  • Pan, F., et al. (2021). Rh(III)-Catalyzed C–H and N–H Bond Functionalization of S-Aryl-Sulfoximines with Iodonium Ylides. (As reviewed in Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years). MDPI.[Link] [4]

Validation

Benchmarking the Bioisosteric Properties of Imino(4-iodophenyl)(methyl)-l6-sulfanone Against Traditional Sulfones

Executive Summary In contemporary drug discovery, the optimization of physicochemical and pharmacokinetic properties is often the primary bottleneck in hit-to-lead and lead optimization campaigns. The bioisosteric replac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the optimization of physicochemical and pharmacokinetic properties is often the primary bottleneck in hit-to-lead and lead optimization campaigns. The bioisosteric replacement of traditional sulfones with sulfoximines has emerged as a highly effective strategy to mitigate liabilities such as poor aqueous solubility and excessive lipophilicity[1].

This technical guide benchmarks Imino(4-iodophenyl)(methyl)-l6-sulfanone (CAS: 2362002-14-8)[2], a versatile, halogenated aryl methyl sulfoximine, against its direct sulfone counterpart, 1-iodo-4-(methylsulfonyl)benzene . By detailing the mechanistic rationale, comparative physicochemical data, and self-validating experimental protocols, this guide provides drug development professionals with a comprehensive framework for integrating this building block into late-stage functionalization workflows.

Mechanistic Rationale: The Sulfoximine Advantage

Sulfoximines are isoelectronic with sulfones but are distinguished by the replacement of one oxygen atom with an imino (=NH) group[3]. This single heteroatom substitution fundamentally alters the molecule's spatial and electronic profile:

  • Asymmetry and Chiral Vector Projection: The introduction of the nitrogen atom breaks the symmetry of the sulfur center, creating a stable tetrahedral stereocenter[4]. This chirality allows medicinal chemists to explore distinct enantiomeric binding modes within target protein pockets, often leading to enhanced target selectivity.

  • Modulated Hydrogen Bonding: Traditional sulfones act exclusively as hydrogen-bond acceptors. In contrast, N-unsubstituted (NH) sulfoximines possess dual functionality, acting as both hydrogen-bond acceptors (via S=O and S=N) and hydrogen-bond donors (via the NH group)[4].

  • Tunable Acid-Base Properties: The sulfoximine nitrogen is mildly basic, with a typical pKa of ~2.7 in aqueous media[4]. This mild basicity significantly enhances solubility in protic solvents and physiological buffers without introducing the severe hERG or permeability liabilities often associated with strongly basic aliphatic amines[5].

Quantitative Benchmarking: Sulfoximine vs. Sulfone

Extensive matched molecular pair analyses (MMPA) across pharmaceutical libraries have demonstrated that replacing a sulfone with an NH-sulfoximine consistently improves the drug-like properties of the scaffold[5]. Table 1 summarizes the comparative physicochemical profiles of the 4-iodo derivatives.

Table 1: Physicochemical Comparison of 4-Iodo Aryl Sulfone vs. Sulfoximine

Property1-Iodo-4-(methylsulfonyl)benzene (Traditional Sulfone)Imino(4-iodophenyl)(methyl)-l6-sulfanone (Sulfoximine Bioisostere)
Molecular Formula C 7​ H 7​ IO 2​ SC 7​ H 8​ INOS[2]
Molecular Weight 282.10 g/mol 281.11 g/mol [2]
H-Bond Donors 01 (=NH group)[4]
H-Bond Acceptors 2 (S=O)2 (S=O, S=N)[3]
LogD (pH 7.4) ~ 2.4 (Higher lipophilicity)~ 1.5 (Reduced lipophilicity)[5]
Aqueous Solubility Low (< 50 µM)High (> 250 µM)[4]
Ionization ( pKa ) N/A (Neutral)~ 2.7 (Mildly basic)[4]
Stereochemistry AchiralChiral (Tetrahedral Sulfur)[4]

Experimental Methodologies (Self-Validating Protocols)

To accurately benchmark these bioisosteres, the following self-validating protocols must be employed. These methods are designed to prevent artifacts commonly observed with highly crystalline or metabolically stable compounds.

Thermodynamic Aqueous Solubility (Shake-Flask Method)

Kinetic solubility assays (e.g., DMSO-dilution) often underestimate the solubility of sulfoximines due to their propensity to form stable, slow-dissolving crystal lattices driven by intermolecular NH···O=S hydrogen bonding.

  • Step 1: Solid Dispensing. Weigh 2 mg of the solid compound into a glass vial. Causality: Glass is strictly required to prevent the non-specific binding of lipophilic impurities that occurs with polypropylene plastics, ensuring accurate quantification.

  • Step 2: Buffer Addition. Add 1 mL of 50 mM Phosphate Buffer (pH 7.4). Causality: The 50 mM concentration provides sufficient buffering capacity to maintain physiological pH against the mildly basic sulfoximine nitrogen.

  • Step 3: Equilibration. Shake the suspension at 37°C for 24 hours. Causality: A 24-hour incubation ensures true thermodynamic equilibrium is reached, overcoming the slow dissolution kinetics of the crystal lattice.

  • Step 4: Phase Separation & Analysis. Centrifuge at 10,000 x g for 15 minutes, filter the supernatant through a 0.22 µm PTFE syringe filter, and quantify via HPLC-UV against a standard curve. Causality: PTFE filters are utilized over nylon or cellulose to minimize compound retention and adsorption.

In Vitro Liver Microsomal Stability ( Clint​ )

Replacing a sulfone with a sulfoximine generally maintains or slightly improves metabolic stability[5]. This must be verified using a cofactor-dependent microsomal assay.

  • Step 1: Matrix Preparation. Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ . Causality: Mg 2+ is an essential catalytic cofactor for Cytochrome P450 (CYP450) enzymes.

  • Step 2: Compound Spiking. Add the test compound to a final concentration of 1 µM, ensuring the final DMSO concentration is ≤0.1%. Causality: Keeping DMSO below 0.1% prevents solvent-mediated inhibition of CYP450 isoforms. Include Propranolol as a high-clearance internal control.

  • Step 3: Reaction Initiation. Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality: Pre-warming ensures the enzymatic reaction begins at exactly physiological temperature upon cofactor addition, allowing for precise kinetic half-life calculations.

  • Step 4: Quenching & LC-MS/MS. Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes with 150 µL of ice-cold acetonitrile containing an analytical internal standard. Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS. Causality: Acetonitrile instantly denatures the microsomal proteins, halting the reaction while simultaneously extracting the analyte for mass spectrometry.

Visualizing the Late-Stage Functionalization Workflow

The strategic value of Imino(4-iodophenyl)(methyl)-l6-sulfanone lies in its dual functionality. While the sulfoximine moiety optimizes the physicochemical profile, the 4-iodo substituent serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-couplings[6]. This allows researchers to install the optimized sulfoximine pharmacophore late in the synthetic sequence.

G Core Imino(4-iodophenyl)(methyl)-l6-sulfanone (Core Building Block) Path1 Suzuki-Miyaura Coupling (Aryl-Aryl Bond Formation) Core->Path1 Pd Catalyst Path2 Buchwald-Hartwig Amination (C-N Bond Formation) Core->Path2 Pd Catalyst Path3 N-Alkylation/Acylation (Tuning Physicochemicals) Core->Path3 Electrophile Prod1 Extended Aryl Sulfoximines (Target Binding) Path1->Prod1 Prod2 Aniline-Linked Sulfoximines (Kinase Inhibitors) Path2->Prod2 Prod3 N-Functionalized Derivatives (Modulated pKa/LogD) Path3->Prod3

Figure 1: Late-stage diversification pathways for the 4-iodophenyl sulfoximine building block.

Strategic Outlook

Benchmarking Imino(4-iodophenyl)(methyl)-l6-sulfanone against traditional sulfones reveals a clear evolutionary step in pharmacophore design. By leveraging the unique asymmetry, hydrogen-bonding capacity, and tunable polarity of the sulfoximine group, drug development professionals can rescue highly lipophilic or insoluble scaffolds. Furthermore, the presence of the 4-iodo group ensures that this bioisosteric upgrade can be seamlessly integrated into existing palladium-catalyzed hit-to-lead diversification workflows.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone

Understanding the Compound: A Risk-Based Assessment Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone belongs to the sulfoximine class of compounds, which are noted for their unique chemical reactivity and are of increasing inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Compound: A Risk-Based Assessment

Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone belongs to the sulfoximine class of compounds, which are noted for their unique chemical reactivity and are of increasing interest in medicinal chemistry.[1] The presence of an iodine atom on the phenyl ring classifies it as a halogenated organic compound.[2] Halogenated organic compounds are often subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.[3][4] The sulfoximine functional group itself contains a hypervalent sulfur atom, suggesting potential reactivity.[5]

Given these structural features, we must assume the compound may possess hazards such as skin and eye irritation, and potential toxicity, similar to other complex organic molecules.[6] Therefore, the disposal procedure must be designed to mitigate these potential risks.

Core Principles of Disposal

The fundamental principle for disposing of Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone is to treat it as a halogenated hazardous waste .[2][7] This necessitates segregation from other waste streams to ensure proper treatment and to prevent dangerous reactions.

Waste CategoryDescriptionDisposal Container
Halogenated Organic Waste Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone (solid), solutions containing the compound, and contaminated labware.Clearly labeled, sealed, and chemically compatible container for halogenated waste.[3]
Non-Halogenated Organic Waste Organic solvents and reagents that have not come into contact with the title compound.Separate container for non-halogenated waste.
Aqueous Waste Water-based solutions free of the title compound and other organic materials.Designated aqueous waste container.
Sharps and Glassware Broken glass or sharp objects contaminated with the compound.Puncture-resistant sharps container.
Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe segregation and packaging of Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone waste for collection by a certified hazardous waste management service.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound or its waste.

2. Waste Segregation at the Source:

  • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste" in the immediate vicinity of your work area.[3]

  • Solid Waste: Dispose of any unused Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone, as well as contaminated items such as weighing paper, gloves, and pipette tips, directly into this container.

  • Liquid Waste: Solutions containing Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone should be collected in a separate, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container.[7] Do not mix with non-halogenated solvent waste, as this can increase disposal costs and complexity.[7]

  • Avoid Incompatibilities: Never mix this waste with strong acids, bases, or oxidizing agents to prevent potentially vigorous or exothermic reactions.[3][7]

3. Containerization and Labeling:

  • Use only containers that are in good condition, are chemically compatible with the waste, and have a secure, tight-fitting lid.[3]

  • The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone".[3][7]

  • Maintain a log of the waste added to the container, estimating the quantities of each component.

4. Storage of Waste:

  • Keep the hazardous waste container sealed at all times, except when adding waste.[3]

  • Store the container in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.

  • Adhere to your institution's guidelines regarding the maximum volume and time allowed for waste accumulation in the laboratory.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup of the waste.

  • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

The following diagram illustrates the decision-making process and workflow for the proper disposal of Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal start Generate Waste Containing Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone is_solid Is the waste solid or contaminated labware? start->is_solid is_liquid Is the waste a solution containing the compound? start->is_liquid solid_waste Collect in 'Halogenated Solid Waste' Container is_solid->solid_waste Yes liquid_waste Collect in 'Halogenated Liquid Waste' Container is_liquid->liquid_waste Yes label_container Label container with 'Hazardous Waste' and full chemical name. solid_waste->label_container liquid_waste->label_container store_waste Store in designated satellite accumulation area. label_container->store_waste ehs_pickup Arrange for pickup by EHS or licensed contractor. store_waste->ehs_pickup

Caption: Disposal workflow for Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone.

Emergency Procedures: Spills and Exposures

In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully collect the absorbed material and place it in the designated halogenated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department.

If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Conclusion

The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. By following these established procedures for the segregation and handling of Imino(4-iodophenyl)(methyl)-λ⁶-sulfanone as a halogenated hazardous waste, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • PubMed. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of North Carolina at Chapel Hill. Environment, Health and Safety: Organic Solvents. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • National Institutes of Health. Review of recent developments in iodine wasteform production. [Link]

  • ECHA. (4-fluorophenyl)(imino)methyl-lambda6-sulfanone Chemical Substance Information. [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import/Export, Use, and Disposal of Iodine. [Link]

  • Duke University. Standard Operating Procedure for work with Iodine. [Link]

  • Google Patents. Recovery of iodine from waste liquid containing organoiodine compound.
  • LookChem. A study of the functional group compatibility of sulfoximination methods. [Link]

  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. [Link]

  • PubChem. Imino(4-methoxyphenyl)methyl-lambda6-sulfanone. [Link]

  • Endotherm. Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone. [Link]

  • Encyclopedia.pub. Synthesis of Cyclic Sulfoximines via C–H Bond Activation. [Link]

  • Journal of the American Chemical Society. A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. [Link]

  • ResearchGate. Removal and recovery of sulfoximine auxiliary from the product. [Link]

  • Organic Syntheses. Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate. [Link]

  • Fisher Scientific. Safety Data Sheet. [Link]

  • National Institutes of Health. Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. [Link]

  • MDPI. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. [Link]

  • Carl ROTH. Safety Data Sheet: 4-(Methylamino)-phenol sulphate. [Link]

  • ResearchGate. 4-{[(4-Iodophenyl)imino]methyl}phenyl Octadecanoate. [Link]

  • Royal Society of Chemistry. Conversion and degradation pathways of sulfoximines. [Link]

  • Kanto Chemical. Detailed information. [Link]

  • MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

Sources

Handling

Personal protective equipment for handling Imino(4-iodophenyl)(methyl)-l6-sulfanone

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a logical extension of chemical mechanics. When handling Imino(4-iodophenyl)(methyl)-l6-sulfanone (CAS: 2362...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a logical extension of chemical mechanics. When handling Imino(4-iodophenyl)(methyl)-l6-sulfanone (CAS: 2362002-14-8), understanding the relationship between its molecular structure and its macroscopic hazards is critical for designing an effective safety and operational protocol.

This guide provides a self-validating, step-by-step methodology for the safe handling, operation, and disposal of this specific iodinated sulfoximine.

Hazard Profile & Mechanistic Causality

Imino(4-iodophenyl)(methyl)-l6-sulfanone is a specialized building block utilized in advanced organic synthesis and medicinal chemistry. It features a sulfoximine moiety—a functional group analogous to a sulfone but containing an imine nitrogen.

  • Dermal Penetration (H315): The heavy iodine atom on the phenyl ring significantly increases the molecule's lipophilicity compared to non-halogenated analogs. This lipophilic nature enhances its ability to penetrate the epidermal lipid bilayer, causing localized skin irritation [1].

  • Ocular & Respiratory Risk (H319, H335): As a crystalline solid, micro-particulates can easily aerosolize during weighing. The nucleophilic imine nitrogen can interact with the aqueous mucous membranes of the eyes and respiratory tract, leading to severe irritation [1].

  • Systemic Toxicity (H302): It is classified as harmful if swallowed, requiring strict barriers against accidental ingestion [2].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific structural hazards, standard laboratory attire is insufficient. The following PPE matrix outlines the required defensive layers and the scientific rationale behind each choice.

PPE CategoryRequired SpecificationMechanistic Causality / Rationale
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness, double-gloving recommended)Nitrile provides superior chemical resistance to lipophilic, halogenated organic compounds compared to latex, preventing dermal absorption.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 compliant)Forms a complete seal around the eyes, preventing aerosolized sulfoximine dust from reacting with ocular moisture.
Body Protection Flame-resistant Lab Coat & Closed-toe ShoesActs as a physical barrier against particulate settling. Cuffs must overlap with gloves to eliminate exposed skin at the wrists.
Respiratory N95/P95 Particulate RespiratorMandatory only if handling the dry powder outside of a certified fume hood to prevent inhalation of crystalline dust.

Operational Plan: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's success condition has been met.

Phase 1: Pre-Operational Readiness

  • Airflow Verification: Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Validation: The hood monitor displays a green indicator.

  • Static Elimination: Sulfoximine powders often hold a static charge, causing them to "jump" and aerosolize. Place an anti-static weighing boat on the analytical balance and pass a static ionizer over the workspace.

Phase 2: Handling and Transfer 3. Weighing Protocol: Tare the anti-static boat. Using a clean, stainless-steel micro-spatula, carefully transfer the required mass of Imino(4-iodophenyl)(methyl)-l6-sulfanone. 4. Containment: Immediately seal the primary chemical container. Do not leave the bulk bottle open while recording data. 5. Solvent Dissolution: If preparing a stock solution, add your polar aprotic solvent (e.g., DMSO or DMF) directly to the weighing boat inside the hood, or transfer the solid to a pre-tared, sealable vial before adding the solvent. This prevents dry powder from becoming airborne during transit.

Phase 3: Post-Operation Decontamination 6. Surface Cleaning: Wipe down the analytical balance and fume hood surface with a lint-free wipe dampened with isopropanol. 7. Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin. Wash hands immediately with soap and water.

Safety Workflow & Signaling Diagram

Below is the logical workflow mapping the operational and emergency procedures for handling this compound.

SafetyProtocol Start Pre-Operation: Review SDS & Hazards PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Handling Phase: Operate in Certified Fume Hood PPE->Hood Spill Spill or Exposure Event? Hood->Spill Clean Emergency Protocol: Absorb, Wash Skin/Eyes, Notify EHS Spill->Clean Yes Dispose Waste Disposal: Halogenated Organic Waste Stream Spill->Dispose No Clean->Dispose End Post-Op: Doff PPE & Wash Hands Dispose->End

Workflow diagram detailing the safety protocol for handling Imino(4-iodophenyl)(methyl)-l6-sulfanone.

Disposal Plan: The Halogenated Imperative

Because Imino(4-iodophenyl)(methyl)-l6-sulfanone contains both sulfur and a heavy halogen (iodine), its disposal requires strict segregation from standard organic waste [3].

  • Liquid Waste: Any solutions or solvent rinses containing this compound must be deposited exclusively into a carboy labeled "Halogenated Organic Waste."

  • Solid Waste: Contaminated consumables (weighing boats, pipette tips, spatulas, and cleaning wipes) must be collected in a puncture-proof container designated for "Halogenated Solid Waste."

  • The Causality of Segregation: Incineration of non-halogenated waste occurs at standard temperatures. However, incinerating halogenated compounds like this iodinated sulfoximine generates highly corrosive and toxic hydrogen iodide (HI) gas. Halogenated waste must be processed in specialized, high-temperature incineration facilities equipped with alkaline flue-gas scrubbers [3]. Mixing this compound into standard waste streams violates environmental compliance and poses severe facility risks.

References

  • National Center for Biotechnology Information (NIH). "Imino(4-iodophenyl)(methyl)-l6-sulfanone | C7H8INOS | CID 121246996 - PubChem." PubChem Database. Available at:[Link]

  • University of Tennessee Institute of Agriculture (UTIA) Safety Office. "Hazardous Waste Guide: Halogenated Compounds." UTIA Safety Guidelines. Available at: [Link]

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